2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-7-methylsulfanylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPVKLQVQZMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for fine-tuning of its physicochemical properties through substitution, enabling the optimization of drug-like characteristics. This guide focuses on a specific derivative, 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a compound of interest for its potential as a synthetic intermediate in the development of novel therapeutics. Understanding its fundamental physicochemical properties is a critical first step in its journey from a laboratory curiosity to a potential clinical candidate.
Chemical Identity and Structural Elucidation
Molecular Structure:
Chemical Structure of the Compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-7-(methylsulfanyl)quinoline-3-carbaldehyde | N/A |
| Molecular Formula | C₁₁H₈ClNOS | N/A |
| Molecular Weight | 237.71 g/mol | N/A |
| CAS Number | Not available | N/A |
| Commercial Availability | Catalog No: CBR02142-1G774 | [2] |
Synthesis via Vilsmeier-Haack Reaction
The synthesis of 2-chloro-3-formylquinolines is commonly achieved through the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an N-arylacetamide.[3] For the synthesis of the title compound, the likely precursor would be N-(3-(methylsulfanyl)phenyl)acetamide.
Reaction Scheme:
General schematic of the Vilsmeier-Haack reaction for quinoline synthesis.
Physicochemical Properties: Predicted and Analog-Derived Data
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Basis of Information |
| Melting Point (°C) | Likely in the range of 140-160 | Based on analogs: 2-chloro-7-methyl derivative (no data found), and other substituted 2-chloroquinoline-3-carbaldehydes which often melt in this range.[4] |
| Boiling Point (°C) | > 300 (with decomposition) | General characteristic of quinoline derivatives. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform, ethyl acetate, and DMF. | Based on the general solubility of quinoline derivatives and the hydrophobic nature of the methylsulfanyl group.[5] |
| Appearance | Likely a pale yellow to white solid | Based on the appearance of similar quinoline-3-carbaldehydes. |
Experimental Protocols for Physicochemical Characterization
To ascertain the definitive physicochemical properties of this compound, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 2-3 °C per minute).
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow for Equilibrium Solubility Determination.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the expected molecular structure. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm).[4]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For the title compound, key expected absorptions include a strong C=O stretch for the aldehyde (around 1690-1715 cm⁻¹) and various C=C and C=N stretching vibrations for the quinoline ring system.[4]
Conclusion: A Versatile Intermediate for Drug Discovery
While the experimental physicochemical data for this compound remains to be fully elucidated, its structural features and the established synthetic routes for related compounds mark it as a promising and versatile intermediate in drug discovery. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. A thorough understanding of its solubility, stability, and spectroscopic properties will be instrumental in unlocking its full potential for the synthesis of novel bioactive molecules and the development of future therapeutics.
References
- Abdel-Wahab, B. F., et al. (2012).
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 11-15.
- Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.
- Kuş, N., & Ilıcan, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
-
PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(7), 1255-1258.
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Retrieved from [Link]
-
CBR02142-1G774 Chemical Synthesis - RC. (n.d.). 2-CHLORO-7-(METHYLTHIO)-3-QUINOLINECARBALDEHYDE. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Biological Activity of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored, yielding compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[4][5][6][7][8] Within this vast chemical space, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly versatile scaffold. The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides facile handles for synthetic diversification, enabling the generation of extensive libraries of novel compounds.[1][9][10]
This technical guide focuses on a specific, yet under-explored, derivative: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . While direct biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest a high potential for significant biological activity. The introduction of a methylsulfanyl group at the 7-position can modulate the electronic and steric properties of the quinoline ring, potentially influencing its interaction with biological targets and leading to unique activity profiles.
This guide will, therefore, adopt a predictive and instructive approach. By synthesizing the known biological activities of closely related 2-chloroquinoline-3-carbaldehyde analogs, we will construct a probable biological profile for our target compound. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory activities of this chemical class, providing a rationale for why this compound is a compelling candidate for investigation. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to systematically evaluate its biological potential.
Our objective is to provide a comprehensive roadmap for the exploration of this promising molecule, from its synthesis to its potential therapeutic applications.
I. Synthetic Strategy and Characterization
The synthesis of this compound is anticipated to follow established methodologies for related quinoline carbaldehydes, primarily the Vilsmeier-Haack reaction .[11][12][13][14] This one-pot reaction typically involves the formylation and cyclization of an appropriate acetanilide precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3-(methylsulfanyl)phenyl)acetamide portion-wise while maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to obtain the purified this compound.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
II. Probable Biological Activities and Mechanistic Insights
Based on the extensive research on 2-chloroquinoline-3-carbaldehyde derivatives, we can hypothesize several key biological activities for this compound.
A. Anticancer Activity
The quinoline scaffold is present in several clinically approved anticancer drugs.[5][14] Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[4][7][15]
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many quinoline derivatives exert their anticancer effects by interacting with the tubulin-microtubule system, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] The planar quinoline ring can bind to the colchicine binding site on β-tubulin.
-
Enzyme Inhibition: Quinolines are known to inhibit a range of enzymes crucial for cancer cell proliferation, such as tyrosine kinases and DNA topoisomerases.[1][16]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.[15]
Rationale for the 7-methylsulfanyl group: The presence of the sulfur-containing group could enhance interactions with specific biological targets through additional hydrophobic or electronic interactions, potentially leading to increased potency or a novel mechanism of action.
Caption: Potential anticancer mechanisms of action.
B. Antimicrobial Activity
Quinolone antibiotics are a well-established class of antibacterial agents. The broader quinoline class also exhibits activity against a range of bacteria and fungi.[1][6] Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown moderate to good antimicrobial activity.[17]
Potential Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of quinolone antibiotics.
-
Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.
-
Biofilm Formation: Certain quinoline derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[1]
Rationale for the 7-methylsulfanyl group: The lipophilicity and electronic properties conferred by the methylsulfanyl group could influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
C. Enzyme Inhibition
Beyond anticancer and antimicrobial targets, quinoline derivatives have been identified as inhibitors of various other enzymes.
-
Methionine Aminopeptidases (MetAPs): Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmanial Methionine Aminopeptidase 1 (LdMetAP1), a potential drug target for leishmaniasis.[18]
-
DNA Methyltransferases (DNMTs): Recent studies have shown that quinoline-based compounds can inhibit DNA methyltransferases, suggesting a role in epigenetic modulation.[8][19]
Rationale for the 7-methylsulfanyl group: The specific substitution pattern at the 7-position could be crucial for selective binding to the active site of these enzymes, potentially leading to potent and specific inhibitors.
III. Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the initial biological screening of this compound.
A. In Vitro Anticancer Activity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | To be determined | Reference value |
| A549 | To be determined | Reference value |
| HeLa | To be determined | Reference value |
B. Antibacterial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Serially dilute the test compound in the broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| S. aureus | To be determined | Reference value |
| E. coli | To be determined | Reference value |
| P. aeruginosa | To be determined | Reference value |
C. Enzyme Inhibition Assay: A General Fluorometric Protocol
This protocol can be adapted for various enzymes where a fluorogenic substrate is available.
Protocol:
-
Reagents: Prepare a buffer solution appropriate for the target enzyme. Obtain the purified enzyme and a corresponding fluorogenic substrate.
-
Reaction Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme. Pre-incubate for a short period to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: General workflow for a fluorometric enzyme inhibition assay.
IV. Concluding Remarks and Future Directions
This compound represents a promising, yet unexplored, chemical entity. The foundational knowledge of the broader 2-chloroquinoline-3-carbaldehyde class strongly suggests its potential as a bioactive molecule, particularly in the realms of oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of its reactive aldehyde group further enhance its appeal as a starting point for the development of new therapeutic leads.
The experimental protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action, including cell cycle analysis, apoptosis assays, and specific enzyme kinetics. Further derivatization of the 3-carbaldehyde position could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth technical guide serves as a call to action for the research community to investigate the full potential of this intriguing molecule.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Moghadam, F. Y., & Archin, S. (2021). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. RSC Advances, 11(42), 26265-26284. [Link]
-
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 188, 111860. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Hussein, M. A., et al. (2018). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Bingul, M., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4197. [Link]
-
Badwaik, H., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. Asian Journal of Research in Chemistry, 4(6). [Link]
-
Kus, N., & Ozturk, T. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(ICONAT Special Issue), 85-93. [Link]
-
Szychlinska, L., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(23), 7169. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864. [Link]
-
Al-Ostoot, F. H., et al. (2023). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. [Link]
-
Kus, N., & Ozturk, T. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. [Link]
-
Lukbanova, E. A., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Research and Practical Medicine Journal, 8(4), 10-18. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4373-4405. [Link]
-
Subashini, R., et al. (2009). 2-Chloro-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. [Link]
-
Kumar, A., & Narasimhan, B. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1415-1434. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. chemijournal.com [chemijournal.com]
- 13. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde via Vilsmeier-Haack Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The synthesis is achieved through the versatile and powerful Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. This document delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and outlines the necessary analytical techniques for product characterization.
Introduction: The Significance of Functionalized Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] The targeted compound, this compound, incorporates three key functional groups: a reactive chloro group at the 2-position, a versatile formyl group at the 3-position, and a methylsulfanyl group at the 7-position. This specific arrangement of functionalities makes it a highly valuable building block for the synthesis of a diverse array of more complex molecules. The chloro and formyl groups, in particular, serve as handles for further chemical modifications, enabling the construction of extensive compound libraries for drug discovery and the development of advanced materials.[3]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8]
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4] This reagent is a weak electrophile that reacts selectively with electron-rich aromatic systems.[4]
-
Electrophilic Aromatic Substitution and Cyclization: The synthesis of 2-chloro-3-formylquinolines is often achieved through the Vilsmeier-Haack cyclization of an N-arylacetamide.[6] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating an electrophilic substitution. This is followed by an intramolecular cyclization and subsequent elimination to yield the desired 2-chloro-3-formylquinoline.[6] The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the reaction and improves yields.
The overall transformation is a one-pot synthesis that efficiently constructs the functionalized quinoline core.[6]
Mechanistic Diagram
Caption: Mechanism of this compound synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from N-(3-(methylsulfanyl)phenyl)acetamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| N-(3-(methylsulfanyl)phenyl)acetamide | 181.25 | 10 | 1.81 g | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 | 2.3 mL | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | 70 | 6.5 mL | Freshly distilled is recommended |
| Crushed Ice | - | - | ~200 g | For work-up |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | For neutralization |
| Ethyl Acetate | 88.11 | - | For recrystallization | Reagent grade |
| Petroleum Ether | - | - | For recrystallization | Reagent grade |
Step-by-Step Procedure
I. Vilsmeier Reagent Preparation
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube to protect from moisture.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) to the flask.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise to the cooled DMF with constant stirring.[9] Caution: The reaction is exothermic. Maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.[6]
II. Reaction with the Acetanilide Substrate
-
To the freshly prepared Vilsmeier reagent, add N-(3-(methylsulfanyl)phenyl)acetamide (1.81 g, 10 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture in a pre-heated oil bath to 80-90 °C for 4-10 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
III. Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[6]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.[6]
-
Continue stirring for 30 minutes to ensure complete precipitation.
IV. Purification
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator or a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the pure this compound.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization and Analysis
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: To determine the purity of the crystalline solid.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the characteristic peaks for the quinoline core, formyl group, and methylsulfanyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O and C-Cl bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents are anhydrous, especially the DMF. The reaction is sensitive to moisture. A higher molar excess of POCl₃ may improve the yield.[9]
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature, while carefully monitoring for potential side product formation by TLC.
-
Safety: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The work-up procedure should be performed with caution as the quenching of the reaction mixture with ice is exothermic.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of this compound. This application note offers a detailed and scientifically grounded protocol for researchers in organic synthesis and medicinal chemistry. The resulting functionalized quinoline is a valuable intermediate for the development of novel compounds with potential therapeutic and material applications.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Patel, H. M., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 23(5), 2289-2297. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2618-2621. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
-
Nain, S., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(10), 1499-1525. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. Retrieved from [Link]
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(1), 77-83. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. (10), 1455-1462. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 24-27. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles with Triphenylphosphine Oxide as a Catalyst. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 8(28), 15456-15481. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3A), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemijournal.com [chemijournal.com]
- 11. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde in Modern Medicinal Chemistry
Preamble: The Quinoline Scaffold as a "Privileged" Structure
In the landscape of medicinal chemistry, the quinoline ring system holds a distinguished status as a "privileged scaffold".[1][2] This designation is earned by its recurring presence in a multitude of clinically approved drugs and biologically active compounds, demonstrating a remarkable capacity to bind to diverse biological targets.[3][4][5] The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune steric, electronic, and physicochemical properties to achieve desired therapeutic effects.[6][7]
This guide focuses on a particularly valuable, polysubstituted quinoline building block: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . The strategic arrangement of its functional groups offers a trifecta of reactive sites, making it an exceptionally powerful starting material for the synthesis of compound libraries aimed at a wide array of disease targets.
-
The 2-Chloro Group: This position acts as a versatile "linchpin" for nucleophilic aromatic substitution (SNAr) reactions. It can be readily displaced by a vast range of nucleophiles (amines, thiols, alcohols), providing a primary vector for introducing diversity and modulating biological activity.[8]
-
The 3-Carbaldehyde Group: The aldehyde is a cornerstone of synthetic chemistry, enabling countless transformations. It is a direct precursor to Schiff bases, hydrazones, alcohols, and carboxylic acids, and is a key reactant in multicomponent reactions for building complex heterocyclic systems.
-
The 7-Methylsulfanyl Group: The methylthio moiety can serve as a key pharmacophoric element, engaging in specific interactions with target proteins. Furthermore, it is amenable to oxidation to the corresponding sulfoxide and sulfone, which can profoundly alter the molecule's solubility, polarity, and hydrogen bonding capacity, providing a subtle yet powerful tool for optimizing drug-like properties.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, reactivity, and strategic applications of this potent scaffold. We provide field-proven protocols and explain the causality behind experimental choices to empower your discovery programs.
Section 1: Synthesis and Chemical Reactivity
The primary route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction , a powerful one-pot method for the formylation and cyclization of acetanilides.[9][10] This reaction transforms a readily available N-arylacetamide into the highly functionalized quinoline core.
Core Synthesis: Vilsmeier-Haack Cyclization
The reaction proceeds by treating an N-arylacetamide, in this case, N-(3-(methylthio)phenyl)acetamide, with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). This initiates a cascade involving chlorination, diformylation of the enamine intermediate, and subsequent cyclization to yield the target quinoline.[10]
Caption: Vilsmeier-Haack synthesis workflow.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
N-(3-(methylthio)phenyl)acetamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice and water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (0.15 mol) to 0 °C in an ice bath.
-
Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add N-(3-(methylthio)phenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.
-
After the addition, heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, carefully pour the reaction mixture onto a large beaker filled with 500g of crushed ice, with stirring. This step is highly exothermic and should be performed in a fume hood.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethyl acetate to afford the title compound as a solid.
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The aldehyde proton typically appears as a singlet around δ 10.0-10.6 ppm in the ¹H NMR spectrum.[9]
Key Reaction Pathways for Library Development
The true power of this scaffold lies in its orthogonal reactivity. The chloro and aldehyde groups can be addressed sequentially or in a single pot to generate vast chemical diversity.
Caption: Key reaction pathways from the core scaffold.
| Reaction Type | Reagent Class | Resulting Structure | Key Application Area |
| SNAr at C2 | Amines, Anilines | 2-Amino-quinoline derivatives | Kinase Inhibitors, GPCR Ligands |
| Condensation at C3 | Amines, Hydrazides | Schiff Bases, Hydrazones | Anticancer, Antimicrobial |
| Reductive Amination | Amines + Reducing Agent | 3-(Aminomethyl)quinolines | CNS agents, Ion Channel Modulators |
| Cyclocondensation | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolines | Anticancer, Anti-inflammatory |
| Multicomponent | Various | Fused polycyclic systems | Diversity-oriented synthesis |
Section 2: Applications in Medicinal Chemistry & Target Classes
Derivatives of the quinoline scaffold have demonstrated a wide spectrum of biological activities.[11] The this compound core is an ideal starting point to explore these and other potential therapeutic applications.
-
Anticancer Agents: Many clinically used kinase inhibitors (e.g., Lenvatinib, Cabozantinib) feature a quinoline core.[12] The 2-aminoquinoline motif, readily accessible from our scaffold, is a classic hinge-binding element for kinases. The aldehyde can be used to introduce side chains that target the solvent-exposed region of the ATP-binding pocket.
-
Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While structurally distinct, the fundamental quinoline scaffold can be elaborated to discover novel antibacterial and antifungal agents.[13] Schiff base and hydrazone derivatives, in particular, have shown significant promise in this area.[14]
-
Anti-inflammatory & Antiviral: The quinoline ring is found in anti-inflammatory drugs like glafenine. The ability to rapidly generate a library of derivatives allows for screening against key inflammatory targets (e.g., COX, LOX, cytokines) and viral proteins.[1]
-
Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating Alzheimer's disease, for example, by inhibiting cholinesterase or modulating other CNS targets.[4]
Caption: General drug discovery workflow using the scaffold.
Section 3: Detailed Application Protocols
The following protocols provide step-by-step methodologies for key transformations, representing common and high-value derivatizations of the title compound.
Protocol 2: Synthesis of a Schiff Base (Imine) Derivative
This protocol details the straightforward condensation of the aldehyde with an amine to form a Schiff base, a common pharmacophore and a stable intermediate for further reactions like reduction.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Substituted aniline (e.g., 4-fluoroaniline) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[14]
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
The product can be further purified by recrystallization if necessary.
Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine. The subsequent dehydration step drives the reaction to completion.
Protocol 3: Synthesis of a Fused Heterocycle (1H-Pyrazolo[3,4-b]quinoline)
This protocol demonstrates the power of the scaffold to build more complex, fused heterocyclic systems, which are rigid and often exhibit potent biological activity. This reaction involves both the aldehyde and the chloro group.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Ethanol or Acetic Acid (solvent)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound in ethanol.
-
Add hydrazine hydrate to the mixture.
-
Reflux the reaction mixture for 8-12 hours. The reaction involves an initial condensation to form the hydrazone, followed by an intramolecular nucleophilic substitution where the distal nitrogen of the hydrazone displaces the chloride at the C2 position.[8]
-
Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.
-
Upon completion, cool the reaction to room temperature.
-
The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If necessary, concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Self-Validation: The formation of the fused pyrazole ring can be confirmed by the disappearance of the aldehyde proton and the appearance of a new N-H proton (if unsubstituted hydrazine is used) in the ¹H NMR spectrum, along with mass spectrometry data confirming the loss of HCl from the reactants.
References
-
Reis, R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [1][4]
-
Musiał, A., & Polanski, J. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(8), 781-796. [2][3]
-
Bentham Science Publishers. (n.d.). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. [5]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [8][15]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [9]
-
Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [16]
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [10]
-
Bala, S., et al. (2014). Biological activities of quinoline derivatives. PubMed. [6]
-
Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. [7]
-
Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [12]
-
ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [11]
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [17]
-
Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [13]
-
Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. [14]
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is found in a multitude of natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological profile, making it an attractive starting point for drug discovery campaigns.
At the heart of this guide is the strategic molecule 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . This compound, typically synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide, serves as an exceptional platform for generating chemical diversity.[3][5][6] Its structure is endowed with two key reactive handles:
-
An electrophilic aldehyde at the 3-position, ripe for a variety of condensation and olefination reactions.
-
A reactive chloro group at the 2-position, susceptible to nucleophilic aromatic substitution.
This dual reactivity allows for a combinatorial approach to library synthesis, enabling researchers to systematically explore the chemical space around the quinoline core and probe crucial structure-activity relationships (SAR).[1][7] This document provides detailed, field-proven protocols for the derivatization of this key intermediate and its subsequent evaluation in primary biological screens.
Part 1: Chemical Derivatization Strategies and Protocols
The aldehyde and chloro functionalities are the primary sites for chemical modification. The following protocols detail robust methods for creating diverse libraries of novel quinoline derivatives.
Workflow for Derivatization
The overall strategy involves leveraging the aldehyde and chloro groups in distinct or sequential reaction pathways to maximize structural diversity from a single precursor.
Caption: Derivatization workflow for this compound.
Protocol 1: Reductive Amination for Amine Library Synthesis
This method introduces diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential—key determinants of pharmacological activity. The reaction proceeds via the formation of a transient imine intermediate, which is then reduced in situ.[8]
Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine as it forms. This selectivity prevents side reactions and simplifies the procedure compared to harsher reagents like NaBH₄ or catalytic hydrogenation.[8]
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde with an active methylene compound to yield an electron-deficient alkene.[9][10][11] These products are excellent Michael acceptors and often exhibit potent biological activity.
Expertise & Causality: A weak base like piperidine or N-ethyldiisopropylamine is used as a catalyst. It is basic enough to deprotonate the active methylene compound to form a nucleophilic carbanion but not so strong as to cause self-condensation of the aldehyde.[9] Ethanol is often a suitable green solvent for this transformation.[12]
Methodology:
-
Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Reflux the mixture for 2-6 hours. The product often precipitates from the reaction mixture upon cooling. Monitor progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
Protocol 3: Wittig Reaction for Stereoselective Alkene Synthesis
The Wittig reaction provides unparalleled control over the synthesis of alkenes by reacting the aldehyde with a phosphonium ylide.[13][14] The nature of the ylide dictates the stereochemical outcome.
Expertise & Causality:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield the (Z)-alkene under salt-free conditions via a kinetically controlled pathway.[14]
-
Stabilized ylides (bearing an electron-withdrawing group like an ester) are less reactive and thermodynamically favor the formation of the more stable (E)-alkene.[13] Anhydrous conditions are critical as ylides are strong bases and are readily protonated by water.
Methodology (Using a Non-stabilized Ylide for (Z)-Alkene):
-
Ylide Generation:
-
Under an inert atmosphere (N₂ or Ar), suspend the appropriate alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) or sodium hydride (NaH) (1.2 eq). A distinct color change (often to deep red or orange) signals ylide formation.
-
Allow the mixture to stir and warm to room temperature for 1 hour.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.[13]
| Reaction Type | Key Reagents | Typical Conditions | Expected Product Class |
| Reductive Amination | R₁R₂NH, NaBH(OAc)₃ | DCE or THF, Room Temp | Substituted Amines |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | Ethanol, Reflux | α,β-Unsaturated Nitriles |
| Wittig (Non-stabilized) | R-CH₂-PPh₃⁺Br⁻, n-BuLi | Anhydrous THF, 0°C to RT | (Z)-Alkenes |
| Wittig (Stabilized) | (EtO₂C)CH-PPh₃ | Toluene, Reflux | (E)-Alkenes |
| Hydrazone Formation | R-NHNH₂, Acetic Acid | Ethanol, Reflux | Hydrazones |
Part 2: Characterization of Synthesized Derivatives
Structural confirmation of all new compounds is paramount. A combination of standard spectroscopic techniques should be employed.
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information. Key diagnostic signals include the disappearance of the aldehyde proton (~10 ppm in ¹H NMR) and carbon (~190 ppm in ¹³C NMR), and the appearance of new signals corresponding to the introduced moiety (e.g., new aromatic or aliphatic protons, vinyl protons for alkenes).[3][15][16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative, providing direct evidence of a successful transformation.[3][17][18]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=N for imines, C=C for alkenes).[18]
Part 3: Protocols for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols outline standard, high-throughput primary screens for anticancer and antimicrobial potential.
Biological Screening Cascade
A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more detailed secondary assays for promising hits.
Caption: Tiered workflow for biological screening of the derivative library.
Protocol 4: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19] It is a robust and widely used primary screen to identify compounds that inhibit cancer cell proliferation.[20]
Expertise & Causality: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is used to identify compounds with broad-spectrum activity or potential tissue-selectivity.[20][21] Doxorubicin is included as a positive control, providing a benchmark for cytotoxic potency.
Methodology:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[20]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[20]
Data Presentation: Example Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Parent Cmpd | MCF-7 (Breast) | > 100 |
| Derivative A-1 | MCF-7 (Breast) | 15.2 ± 1.8 |
| Derivative B-1 | MCF-7 (Breast) | 5.4 ± 0.7 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][22]
Expertise & Causality: Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial, as differences in cell wall structure often lead to different susceptibility profiles.[18][23]
Methodology:
-
Inoculum Preparation: Grow bacterial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[7]
Data Presentation: Example Antimicrobial Data
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Parent Cmpd | > 128 | > 128 |
| Derivative A-1 | 16 | 64 |
| Derivative B-1 | 32 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
References
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available at: [Link]
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
-
National Institutes of Health. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Available at: [Link]
-
PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Ingenta Connect. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available at: [Link]
-
Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available at: [Link]
-
MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
-
PubMed. (2009). Biological activities of quinoline derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]
-
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]
-
AACR Publications. (n.d.). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]
-
RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Available at: [Link]
-
ResearchGate. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Available at: [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available at: [Link]
-
ResearchGate. (n.d.). recent developments in knoevenagel condensation reaction: a review. Available at: [Link]
-
IJRAR. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde as a Versatile Synthon for Advanced Heterocyclic Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast library of quinoline derivatives, 2-chloro-7-methylsulfanyl-quinoline-3-carbaldehyde stands out as a particularly valuable and versatile building block. The strategic placement of three distinct reactive sites—the electrophilic aldehyde at C3, the labile chlorine atom at C2, and the modifiable methylsulfanyl group at C7—provides a powerful platform for the construction of diverse and complex heterocyclic systems.
The chloro and formyl groups are especially amenable to a wide range of chemical transformations, serving as handles for nucleophilic substitutions, condensations, and cyclization reactions.[1] This allows for the regioselective annulation of additional heterocyclic rings onto the quinoline framework, leading to novel molecular architectures with potentially enhanced pharmacological profiles.
This comprehensive guide, designed for researchers and professionals in drug discovery and organic synthesis, provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its synthesis via the Vilsmeier-Haack reaction and present detailed, field-proven protocols for its application in the construction of medicinally relevant fused heterocyclic systems, including pyrazolo[4,3-c]quinolines, thieno[3,2-c]quinolines, and isoxazolo[5,4-c]quinolines.
Part 1: Synthesis of the Core Building Block: this compound
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] A significant application of this reaction is the one-pot cyclization of N-arylacetamides to afford 2-chloro-3-formylquinolines.[4] This approach is highly efficient for constructing the functionalized quinoline core in a regioselective manner.
Causality of Experimental Choices:
-
The Vilsmeier Reagent: The reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic chloroiminium salt, known as the Vilsmeier reagent. This species is the key formylating and cyclizing agent. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the acetanilide substrate.[5]
-
Substrate: The synthesis commences with the corresponding N-arylacetamide, in this case, N-(3-(methylsulfanyl)phenyl)acetamide. The electron-donating nature of the para-substituent to the amino group generally facilitates the electrophilic aromatic substitution and subsequent cyclization.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore conducted at low temperatures (0-5 °C) to ensure its stability. The subsequent reaction with the acetanilide and the cyclization step require heating to proceed at a reasonable rate.[5]
-
Work-up: The reaction is quenched by pouring the mixture into crushed ice, which hydrolyzes the reaction intermediates. Neutralization with a base, such as sodium bicarbonate, is crucial for the precipitation of the final product.[5]
Experimental Workflow: Vilsmeier-Haack Cyclization
Caption: Workflow for the synthesis of the target quinoline.
Detailed Protocol 1: Synthesis of this compound
| Parameter | Value/Range | Notes |
| Molar Ratio (POCl₃:Substrate) | 7:1 | A significant excess of POCl₃ drives the reaction to completion. |
| Initial Temperature | 0-5 °C | For the formation of the Vilsmeier reagent. |
| Reaction Temperature | 80-90 °C | For the cyclization and formylation step. |
| Reaction Time | 15 hours | Monitor by TLC to determine completion. |
| Work-up pH | ~7 | Crucial for the precipitation of the final product. |
Materials:
-
N-(3-(methylsulfanyl)phenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for recrystallization)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (2.3 mL, 30 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add freshly distilled phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add N-(3-(methylsulfanyl)phenyl)acetamide (1.81 g, 10 mmol) portion-wise, while maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and heat the mixture in a heating mantle to 80-90 °C for 15 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the compound by recrystallization from a petroleum ether/ethyl acetate mixture to afford pure this compound.[6]
Part 2: Application in the Synthesis of Fused Heterocyclic Systems
The strategic positioning of the chloro and formyl groups on the quinoline ring of this compound allows for its use as a versatile precursor to a variety of fused heterocyclic systems. The following protocols detail the synthesis of three such systems with significant therapeutic potential.
Application 1: Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including anti-inflammatory and anticancer properties.[7][8][9] The synthesis typically involves the condensation of a 2-chloroquinoline-3-carbaldehyde with a hydrazine derivative, followed by intramolecular cyclization.
-
Reactants: The reaction of the aldehyde with hydrazine hydrate forms a hydrazone intermediate.
-
Cyclization: The subsequent intramolecular nucleophilic substitution of the C2-chloro group by the terminal nitrogen of the hydrazone moiety leads to the formation of the pyrazole ring. This step is often facilitated by heating in a suitable solvent.
Caption: Synthesis of pyrazolo[4,3-c]quinolines.
| Parameter | Value/Range | Notes |
| Molar Ratio (Hydrazine:Quinoline) | 1.2:1 | A slight excess of hydrazine ensures complete reaction of the aldehyde. |
| Solvent | Ethanol | A common protic solvent suitable for this type of condensation. |
| Reaction Temperature | Reflux | Provides the necessary energy for both hydrazone formation and cyclization. |
| Reaction Time | 6 hours | Monitor by TLC. |
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain 7-methylsulfanyl-1H-pyrazolo[4,3-c]quinoline.
Application 2: Synthesis of Thieno[3,2-c]quinolines
Thieno[3,2-c]quinolines are another important class of heterocyclic compounds with a range of biological activities.[10][11] A common synthetic route to this scaffold involves the reaction of a 2-chloroquinoline with a sulfur-containing nucleophile, followed by cyclization. The Gewald reaction provides a powerful multicomponent approach. However, a more direct route from our building block involves reaction with a mercaptoacetate ester.
-
Nucleophilic Substitution: The chlorine at the C2 position is susceptible to nucleophilic substitution by the thiolate anion of ethyl mercaptoacetate.
-
Intramolecular Cyclization: The subsequent intramolecular Dieckmann-type condensation between the ester and the aldehyde, followed by aromatization, leads to the formation of the thiophene ring. The use of a base like sodium ethoxide is crucial for generating the nucleophilic species and promoting the cyclization.
Caption: Synthesis of thieno[3,2-c]quinolines.
| Parameter | Value/Range | Notes |
| Molar Ratio (Reagents:Quinoline) | 1.1:1 | A slight excess of the mercaptoacetate and base is used. |
| Solvent | Anhydrous Ethanol | A dry solvent is necessary to prevent unwanted side reactions. |
| Reaction Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 5 hours | Monitor by TLC. |
Materials:
-
This compound
-
Ethyl mercaptoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 mmol) in anhydrous ethanol (15 mL).
-
Add ethyl mercaptoacetate (1.1 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1 mmol) to the reaction mixture.
-
Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.[10]
-
After completion, cool the mixture and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization to yield ethyl 7-methylsulfanyl-thieno[3,2-c]quinoline-2-carboxylate.
Application 3: Synthesis of Isoxazolo[5,4-c]quinolines
Isoxazolo[5,4-c]quinolines are known to possess antimicrobial properties.[12] Their synthesis can be achieved from 2-chloroquinoline-3-carbaldehydes by reaction with hydroxylamine, which forms an oxime, followed by intramolecular cyclization.
-
Oxime Formation: The aldehyde group readily reacts with hydroxylamine hydrochloride in the presence of a base (like sodium acetate) to form the corresponding oxime.
-
Intramolecular Cyclization: The oxime then undergoes an intramolecular nucleophilic attack on the C2 position, displacing the chloride and forming the isoxazole ring. This cyclization is typically promoted by heating.
Caption: Synthesis of isoxazolo[5,4-c]quinolines.
| Parameter | Value/Range | Notes |
| Molar Ratio (Hydroxylamine:Quinoline) | 1.5:1 | An excess of hydroxylamine drives the oxime formation. |
| Solvent | Aqueous Ethanol | Provides good solubility for the reactants. |
| Reaction Temperature | Reflux | Facilitates both oxime formation and subsequent cyclization. |
| Reaction Time | 8 hours | Monitor by TLC. |
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add a solution of hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) in water (5 mL).
-
Reflux the reaction mixture for 8 hours. Monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 7-methylsulfanyl-isoxazolo[5,4-c]quinoline.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a robust platform for the development of complex, fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrazolo[4,3-c]quinolines, thieno[3,2-c]quinolines, and isoxazolo[5,4-c]quinolines serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the generation of new therapeutic leads.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Taylor & Francis Online. (n.d.).
- Zhang, L., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds.
- Taylor & Francis Online. (n.d.).
- Taylor & Francis Online. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and b-keto esters via cleavage of C-C bonds.
- Taylor & Francis Online. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds.
-
Lin, Y. T., et al. (2013). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 18(9), 11095-11107. [Link]
- ResearchGate. (n.d.). (a) Synthesis of thieno[3,2‐c]quinolines 70 from thiophene‐3‐carbaldehyde 69 with 2‐haloanilines 68. (b)
- ResearchGate. (n.d.).
- Gouda, M. A., et al. (2022). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Mini-Reviews in Organic Chemistry, 19(5), 629-653.
- BenchChem. (2025).
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- ACS Omega. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- Indian Journal of Chemistry. (n.d.).
- International Journal of Pharmaceutical Sciences and Drug Research. (2022). Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolines.
- RSC Advances. (2018).
- BenchChem. (2025). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones.
- ResearchGate. (2025).
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies. (2016).
- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
- TR Dizin. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD.
- Journal of the Chemical Society C: Organic. (n.d.). Nitrenes. Part IV.
- ResearchGate. (2025). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
- International Journal of Chemical Studies. (2016).
- National Center for Biotechnology Information. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- MySkinRecipes. (n.d.). 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde.
- MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- ResearchGate. (n.d.). Collection of biologically active compounds similar to scaffold 1....
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ijpsdronline.com [ijpsdronline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient execution of your experiments.
I. Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, typically achieved through a Vilsmeier-Haack reaction on an appropriate N-arylacetamide, is a powerful transformation. However, like any complex organic synthesis, it is not without its potential pitfalls. This section provides a detailed breakdown of common side reactions and practical advice on how to mitigate them.
Issue 1: Low or No Yield of the Desired Product
A common frustration in the lab is a reaction that fails to produce the target compound in a satisfactory yield. Several factors can contribute to this issue.
Possible Cause 1: Incomplete Formation of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium ion, is the key electrophile in this reaction. It is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] If this reagent does not form efficiently, the subsequent formylation and cyclization will be hampered.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and, critically, anhydrous. Moisture will readily quench the highly reactive Vilsmeier reagent.[3]
-
Order of Addition: The standard procedure involves the slow, dropwise addition of POCl₃ to ice-cold DMF. This exothermic reaction must be controlled to prevent the decomposition of the formed reagent.
-
Stoichiometry: The molar ratio of POCl₃ to DMF is crucial. An excess of POCl₃ is often used to drive the formation of the Vilsmeier reagent.
-
Possible Cause 2: Deactivation of the Acetanilide Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] The success of the reaction is highly dependent on the electron density of the aromatic ring of the acetanilide precursor.
-
Troubleshooting Steps:
-
Substituent Effects: Electron-withdrawing groups on the aniline ring can significantly slow down or even halt the reaction. Conversely, electron-donating groups, such as the methylsulfanyl group at the meta-position of the parent aniline, facilitate the cyclization.
-
Reaction Temperature: For less reactive (electron-poor) substrates, a higher reaction temperature may be necessary to overcome the activation energy.[5] Reactions are typically heated to between 60-90°C.[6]
-
Reaction Time: Extending the reaction time can sometimes improve yields for sluggish reactions.[6]
-
Issue 2: Formation of Unidentified Impurities
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can be perplexing. Understanding the potential side reactions can aid in their identification and removal.
Possible Cause 1: Diformylation or Other Over-reactions. While the primary reaction involves formylation and cyclization, under harsh conditions, diformylation or other undesired reactions can occur, leading to a complex mixture of products.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to the formation of byproducts.
-
Stoichiometry of Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can promote over-reactions. Optimize the stoichiometry to use the minimum excess required for a complete reaction.
-
Possible Cause 2: Hydrolysis of the Chloro Group. During aqueous workup, the 2-chloro substituent on the quinoline ring can be susceptible to hydrolysis, leading to the formation of the corresponding 2-hydroxyquinoline-3-carbaldehyde (a quinolone).
-
Troubleshooting Steps:
-
Workup Conditions: Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[6] Minimize the time the product is in contact with water, especially at neutral or basic pH.
-
Extraction: Promptly extract the product into an organic solvent after quenching the reaction.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Cause 1: Co-elution of Starting Material or Byproducts. The polarity of the desired product might be very similar to that of the unreacted starting material or certain side products, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying the final product.[6][7] A mixture of petroleum ether and ethyl acetate has been reported to be effective.[8]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.[9] Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to achieve optimal separation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| POCl₃:Acetanilide Molar Ratio | 3-15:1 | An excess of POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |
| DMF:Acetanilide Molar Ratio | 3:1 (minimum) | DMF serves as both a reagent and a solvent.[6] |
| Reaction Temperature | 60-90°C | Balances reaction rate with minimizing side reactions. Electron-donating groups may allow for lower temperatures.[5] |
| Reaction Time | 4-16 hours | Dependent on the reactivity of the substrate.[6][7] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A1: The synthesis of this compound proceeds through a well-established Vilsmeier-Haack mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[9]
-
Electrophilic Attack: The electron-rich aromatic ring of the N-(4-(methylsulfanyl)phenyl)acetamide attacks the Vilsmeier reagent.
-
Cyclization and Chlorination: A subsequent intramolecular cyclization occurs, followed by chlorination at the 2-position of the forming quinoline ring.
-
Hydrolysis: The final step is the hydrolysis of the iminium intermediate during aqueous workup to yield the aldehyde.[2]
Q2: Can I use other chlorinating agents besides POCl₃?
A2: Yes, other chlorinating agents can be used. For instance, phosphorus pentachloride (PCl₅) has been successfully employed in the synthesis of 2-chloroquinoline-3-carbaldehydes.[10] Thionyl chloride (SOCl₂) has also been used to generate Vilsmeier-type reagents.[11] However, POCl₃ remains the most commonly used and well-documented reagent for this transformation.
Q3: My starting acetanilide is not very soluble in DMF. What can I do?
A3: While DMF is the standard solvent, if solubility is a major issue, you could consider gentle warming of the mixture to aid dissolution before the addition of POCl₃. However, be cautious with temperature control during the exothermic formation of the Vilsmeier reagent. Alternatively, some procedures report using other high-boiling point, inert solvents, though this may require significant optimization of the reaction conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of purity. The melting point of 2-chloroquinoline-3-carbaldehyde is reported to be in the range of 142-146°C.[7]
-
Spectroscopy:
-
¹H NMR: Look for the characteristic aldehyde proton signal between δ 9-11 ppm.[7] The aromatic protons will show a specific splitting pattern corresponding to the substituted quinoline ring.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1690-1713 cm⁻¹.[7]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5°C.
-
After the addition is complete, add N-(4-(methylsulfanyl)phenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture to 80-90°C for 15 hours.[8][12]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[6][8]
Workflow Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for common synthesis issues.
IV. References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]
-
Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. (2020). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 118–121.
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
-
Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. (2015). International Journal of Chemical Kinetics, 47(5), 291-301.
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Singh, P., & Kumar, A. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2581-2585.
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287–291.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2015). International Journal of Organic Chemistry, 05(02), 85–92.
-
El-Gazzar, A. B. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 1–25.
-
2-Chloro-7-methylquinoline-3-carbaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
Vilsmeier haack reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Vilsmeier (‐Haack) reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Chloroquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases - Asian Journal of Green Chemistry. (2024). Asian Journal of Green Chemistry, 8(1), 1-13.
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (2016). International Journal of Chemical Studies, 4(5), 1-4.
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
2-Chloroquinoline-3-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Chloro-7-Methoxyquinoline-3-Carbaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack reaction [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. ijsr.net [ijsr.net]
- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 12. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimization of Vilsmeier-Haack Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This powerful reaction offers a direct route to valuable 2-chloro-3-formylquinolines from readily available N-arylacetamides, which are crucial intermediates in pharmaceutical and materials science.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the causality behind key experimental choices.
Section 1: Reaction Overview & Core Principles
The Vilsmeier-Haack reaction for quinoline synthesis is a one-pot cyclization that proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2] This reagent is the key electrophile in the reaction.
-
Electrophilic Attack and Cyclization: The N-arylacetamide substrate attacks the Vilsmeier reagent, leading to a double formylation, intramolecular cyclization, and subsequent elimination to yield the 2-chloro-3-formylquinoline product.[1]
The success of this synthesis hinges on the careful control of reaction parameters, as the Vilsmeier reagent is highly reactive and moisture-sensitive.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low or No Product Yield
This is the most frequent problem and can stem from multiple sources. A systematic approach is essential for diagnosis.
Question: My reaction has resulted in a very low yield, or it failed completely. What are the potential causes and how can I improve the outcome?
Answer: Low yield is a common but solvable issue. Let's break down the potential causes systematically.[2][3]
1. Reagent Quality & Stoichiometry (The Foundation)
-
Causality: The Vilsmeier reagent forms in situ and is highly sensitive to moisture. The presence of water or impurities in either DMF or POCl₃ will consume the reagent, preventing the reaction from proceeding. Old DMF can also contain dimethylamine, which quenches the reagent.[2]
-
Troubleshooting Actions:
-
Use Fresh, Anhydrous Reagents: Always use freshly opened or properly stored anhydrous DMF. Ensure your POCl₃ is of high purity and has been stored under inert conditions to prevent hydrolysis.[2]
-
Optimize Molar Ratios: The stoichiometry is critical. A significant excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Studies have shown that a high molar ratio of POCl₃ to the N-arylacetamide substrate (e.g., 12:1) can dramatically improve yields.[3]
-
2. Substrate Reactivity (Electronic Effects)
-
Causality: The reaction is an electrophilic aromatic substitution.[2] Therefore, the electronic nature of the substituent on the N-arylacetamide ring plays a dominant role.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, facilitating electrophilic attack and leading to higher yields and shorter reaction times.[4]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the reaction sluggish or preventing it altogether.[5]
-
-
Troubleshooting Actions:
-
For EDG-Substituted Substrates: If yields are still low, focus on other parameters like temperature and reagent stoichiometry.
-
For EWG-Substituted Substrates: Harsher conditions (higher temperature, longer reaction time) may be required, but often with diminishing returns.[3] If possible, consider an alternative synthetic route or a modification of the substrate to be more electron-rich.
-
3. Reaction Conditions (Temperature & Time)
-
Causality: Temperature control is a balancing act. The reaction requires sufficient energy to overcome the activation barrier, but excessive heat can cause decomposition of the reagent and the product.[6]
-
Troubleshooting Actions:
-
Monitor Progress with TLC: Do not rely on standardized reaction times. Actively monitor the consumption of your starting material using Thin Layer Chromatography (TLC).[2]
-
Optimize Temperature: For most N-arylacetamides, a reaction temperature of 80-90°C is optimal.[3] If you observe decomposition (darkening or tar formation), consider reducing the temperature. For highly reactive substrates, the reaction may proceed at lower temperatures.[2]
-
4. Work-up Procedure (Product Isolation)
-
Causality: The work-up is not merely a purification step; it is the final chemical transformation that hydrolyzes the intermediate iminium salt to the desired aldehyde product. Improper work-up is a common source of failure.[2][7]
-
Troubleshooting Actions:
-
Pour onto Ice: The reaction mixture should be poured, while still warm or hot, into a beaker of crushed ice with vigorous stirring.[7] This rapidly quenches the reaction and hydrolyzes residual POCl₃ and the Vilsmeier reagent. Waiting for the mixture to cool to room temperature before quenching can lead to failed precipitation.[7]
-
Basification is Crucial: The reaction generates acidic byproducts. The final product, a quinoline, is basic and will exist as a protonated salt in the acidic mixture, rendering it water-soluble.[7] You must neutralize the mixture with a base (e.g., NaOH, NaHCO₃) to a pH of 6-8 to precipitate the free base product.[2][7]
-
Issue 2: Formation of Side Products
Question: My NMR spectrum is messy, indicating the presence of significant side products. What are the common side reactions and how can I minimize them?
Answer: Side product formation often points to issues with substrate reactivity or overly harsh conditions.
-
Diformylation: In highly activated systems, the Vilsmeier reagent can add to the product a second time.
-
Solution: Use milder conditions—lower the reaction temperature and shorten the reaction time. Reducing the molar excess of the Vilsmeier reagent can also help.[2]
-
-
Reaction with Nucleophilic Functional Groups: If your substrate contains unprotected nucleophilic groups like hydroxyls (-OH) or amines (-NH₂), they will react with the Vilsmeier reagent.
-
Solution: Protect sensitive functional groups before subjecting the molecule to the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls and amides or carbamates for amines.[2]
-
-
Tar/Polymer Formation: This is typically a result of excessively high temperatures leading to decomposition.
Section 3: Optimized Experimental Protocol & Data
This section provides a general, robust protocol for the synthesis of 2-chloro-3-formylquinolines. It should be used as a starting point for optimization.
Baseline Protocol: Synthesis of 2-chloro-3-formylquinoline
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents relative to the substrate).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (12 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Strenuous evolution of HCl gas will occur.
-
After the addition is complete, allow the mixture to stir at 0°C for 45-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]
-
-
Cyclization Reaction:
-
Add the N-arylacetamide (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.[9]
-
Maintain stirring at this temperature for 4-16 hours, monitoring the reaction's progress by TLC.[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool slightly but pour it while still hot into a large beaker containing crushed ice with vigorous stirring.[3][7]
-
Carefully neutralize the resulting solution to pH 7-8 by the slow addition of a base such as 5M NaOH or a saturated NaHCO₃ solution.[3]
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts and dry it under vacuum.[2]
-
-
Purification:
Data Table: Optimization of Reaction Conditions
The following table summarizes representative conditions and yields, illustrating the impact of substituents and reagent stoichiometry.
| Substrate (N-arylacetamide) | POCl₃ (mol. eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 12 | 90 | 4 | ~85-90 | |
| Acetanilide | 12 | 90 | 8 | ~75-80 | |
| p-Chloroacetanilide | 12 | 90 | 12 | ~60-65 | |
| m-Methoxyacetanilide | 3 | 80 | 10 | 45 | [2] |
Data adapted from references. Yields are representative and can vary.
Section 4: Visual Diagrams
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack quinoline synthesis.
Experimental Workflow
Caption: A decision tree for systematically troubleshooting low yield.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- Slideshare. Vilsmeier haack rxn.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF.
- International Journal of Chemical Studies. (2021).
-
Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539. [Link]
- DUT Open Scholar. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- ResearchGate. (2019).
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: Enhancing the Solubility of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
Welcome to the technical support resource for researchers utilizing 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical protocols to overcome solubility challenges, ensuring the integrity and reproducibility of your biological assays.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound directly in aqueous buffers (like PBS or cell culture media) have failed. Why is this happening?
A1: This is expected behavior due to the compound's molecular structure. This compound is a heteroaromatic organic compound with significant hydrophobic character, making it poorly soluble in water.[1] The quinoline core itself is a weak base.[2][3] Such compounds require specific solubilization strategies to be effectively used in aqueous-based biological assays. Direct dissolution in aqueous buffers will almost certainly lead to compound precipitation and inaccurate concentration measurements.
Q2: I'm using DMSO as a primary solvent, but the compound precipitates when I dilute my stock into the final assay medium. How can I prevent this?
A2: This is a very common issue known as "crashing out." It occurs when a compound, stable in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous medium where its solubility is much lower.[4] The key is to avoid a sudden, drastic change in solvent polarity. This can be mitigated by performing serial dilutions or using an intermediate dilution step in a co-solvent mixture before the final dilution in your assay buffer.[5] It is also crucial to ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, this can be an effective strategy. The quinoline scaffold contains a basic nitrogen atom, making its solubility pH-dependent.[7][8] At pH values below the compound's pKa (the quinoline core's pKa is approximately 4.9), the nitrogen atom becomes protonated, leading to a positively charged molecule with significantly enhanced aqueous solubility.[8][9] However, you must verify that the required acidic pH does not interfere with your specific biological assay or cell viability.
Q4: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
A4: Absolutely. While DMSO is a universal and powerful solvent, alternatives can be employed.[10] Co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used, often in combination, to create a more "aqueous-friendly" stock solution.[11][12] For particularly challenging compounds, formulating with solubilizing excipients like cyclodextrins, which encapsulate the hydrophobic molecule to present a hydrophilic exterior, is a highly effective advanced strategy.[][14][15]
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a logical workflow for achieving a stable and soluble solution of this compound for your experiments.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for initial compound solubilization.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it the industry-standard starting point for solubilizing novel chemical entities for biological screening.[6][16]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (≥99.9%)[16]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., for 10 mM).
-
Weigh Compound: Accurately weigh the compound into a sterile tube. If the compound appears as a waxy solid or is hygroscopic, it is best to dissolve the entire contents of the vial rather than attempting to weigh out a small portion.[4]
-
Add Solvent: Add the calculated volume of 100% DMSO to the tube.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[4] Visually inspect to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Most stock solutions in DMSO are stable for at least 3 months at -20°C.[4]
Protocol 2: Preparing Working Solutions from DMSO Stock to Avoid Precipitation
Causality: A stepwise dilution process prevents the rapid change in solvent environment that causes the compound to precipitate from the solution. An intermediate dilution step is critical for maintaining solubility.
Workflow for Preparing Aqueous Working Solutions
Caption: Recommended workflow for diluting DMSO stocks.
Procedure:
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution (e.g., 20 mM).
-
Intermediate Dilution (in DMSO): Prepare an intermediate stock by diluting the high-concentration stock in 100% DMSO. For example, a 1:10 dilution of a 20 mM stock yields a 2 mM intermediate stock.
-
Final Dilution (in Aqueous Medium): Add the intermediate DMSO stock to your final assay buffer or cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium while vortexing to ensure rapid mixing. For instance, adding 10 µL of the 2 mM stock to 990 µL of medium yields a 20 µM working solution with a final DMSO concentration of 1%.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound.[6] This is essential to confirm that any observed biological effects are due to the compound and not the solvent.
-
Visual Inspection: After preparing the final working solution, hold it up to a light source to check for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). If precipitation occurs, the concentration may be above the compound's aqueous solubility limit, and a lower concentration or an alternative solubilization strategy is required.
Protocol 3: Advanced Solubilization Strategies
If DMSO is not a viable option or if precipitation persists even with careful dilution, consider these advanced methods.
A. Co-Solvent Systems Causality: Co-solvents like PEG 400 or ethanol can act as a bridge between the hydrophobic compound and the aqueous medium, improving the stability of the final solution.[17][18][19]
-
Prepare a primary stock in 100% DMSO or ethanol.
-
Create a secondary stock in a co-solvent mixture. A common formulation is a 1:1 mixture of the primary solvent and PEG 400.
-
Further dilute this secondary stock into your final aqueous medium. The presence of PEG can help maintain solubility.
B. Cyclodextrin Inclusion Complexes Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is readily soluble in water.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose in research settings.[20][21]
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add your compound (either as a powder or from a small volume of a highly concentrated organic stock) to the HP-β-CD solution.
-
Stir or shake the mixture vigorously, often overnight at room temperature, to allow for complex formation.[21]
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting filtrate contains the soluble drug-cyclodextrin complex.
Data Summary: Solvent & Excipient Comparison
| Solvent/Excipient | Typical Stock Concentration | Max. Final Assay Conc. (General Guideline) | Pros | Cons & Considerations |
| DMSO | 10-100 mM[16] | < 0.5% (cell-based assays)[6], < 2% (in vivo)[5] | Excellent solubilizing power for diverse compounds.[6] | Can be cytotoxic at higher concentrations; may interfere with some assays.[6] |
| Ethanol | 1-20 mM | < 0.5% | Good for moderately hydrophobic compounds; less toxic than DMSO for some cell lines. | Can cause protein denaturation; may have biological effects. |
| PEG 400 | 1-10 mM | < 1% | Low toxicity; often used in combination with other solvents to enhance solubility.[17] | Can be viscous; may not be as powerful a solvent as DMSO on its own. |
| HP-β-Cyclodextrin | Varies (1-10 mM) | Dependent on complex | Significantly increases aqueous solubility; low cytotoxicity.[14][20] | Requires optimization of complexation; increases molecular weight of the final product. |
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Mishra, D. S. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- (2025). Co-solvent: Significance and symbolism. Source not specified.
- ChemicalBook. (2025). 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9. ChemicalBook.
- Elite Biogenix. (n.d.). DMSO Solution 60ml. Elite Biogenix.
- Pharma Excipients. (2022).
- Kumar, S., & Singh, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?
- (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Source not specified.
- (n.d.). Co-solvent and Complexation Systems.
- (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
- NIH. (n.d.).
- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
- Sigma-Aldrich. (n.d.).
- SciSpace. (n.d.).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
- Fisher Scientific. (n.d.). Dimethyl Sulfoxide. Fisher Scientific.
- NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Source not specified.
- Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- (n.d.).
- (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- (2025). Formulation strategies for poorly soluble drugs.
- (n.d.). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Source not specified.
Sources
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 10. Dimethyl Sulfoxide | Fisher Scientific [fishersci.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elitebiogenix.com [elitebiogenix.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
preventing decomposition of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde during workup
Welcome to the technical support center for 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and workup of this versatile but sensitive intermediate. By understanding its chemical liabilities, you can significantly improve yield, purity, and process reproducibility.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common issues encountered during the isolation and purification of this compound, often synthesized via a Vilsmeier-Haack reaction.[1]
Issue 1: Significant Product Loss and Darkening of a Biphasic Mixture During Aqueous Workup
Question: After quenching my Vilsmeier-Haack reaction mixture with ice and attempting a standard extraction with an organic solvent, the aqueous layer turned dark, and my final yield was extremely low. What is causing this decomposition?
Answer: This observation strongly suggests acid-catalyzed hydrolysis of the 2-chloroquinoline moiety. The crude reaction mixture from a Vilsmeier-Haack synthesis is highly acidic due to the presence of phosphorus-based byproducts and excess reagents.[2] In this acidic aqueous environment, the C2-chloro group on the quinoline ring becomes susceptible to nucleophilic attack by water, leading to the formation of the corresponding quinolin-2(1H)-one derivative.[3][4][5] This byproduct is often more polar and can contribute to the coloration and emulsification you observed.
dot
Caption: Key decomposition pathways for the target molecule.
Recommended Protocol: pH-Controlled Workup
The key is to neutralize the acidic mixture before or during the extraction process to minimize the contact time of the product with the acidic aqueous phase.
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and water.[2]
-
Neutralization: While maintaining vigorous stirring and cooling in an ice bath, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution. Monitor the pH of the aqueous phase with pH paper or a calibrated meter, aiming for a final pH of 7-8.[2]
-
Extraction: Once neutralized, proceed immediately with the extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
| Parameter | Standard Workup | Recommended Workup | Rationale |
| pH of Aqueous Phase | Highly Acidic (<1) | Neutral (7-8) | Prevents acid-catalyzed hydrolysis of the C2-Cl bond.[3][6] |
| Temperature | Can exotherm | Maintained at 0-10°C | Minimizes the rate of all potential decomposition reactions. |
| Contact Time | Prolonged | Minimized | Reduces the opportunity for side reactions to occur. |
Issue 2: Product Degradation on Silica Gel Column Chromatography
Question: My crude product looks clean by ¹H NMR, but after silica gel chromatography, I see multiple new spots on the TLC, and my recovery is poor. Why is my compound decomposing on the column?
Answer: This is a classic sign of instability on a stationary phase. There are two primary culprits for the decomposition of this compound on standard silica gel:
-
Acidity of Silica: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic surface can catalyze the same hydrolysis reaction at the C2-chloro position as seen in an acidic aqueous workup.
-
Oxidation of the Methylsulfanyl Group: The methylsulfanyl (-SCH₃) group is susceptible to oxidation to the corresponding sulfoxide (-SOCH₃) and, subsequently, the sulfone (-SO₂CH₃).[7] This oxidation can be promoted by air (oxygen) and the large, polar surface area of the silica gel, which can contain trace metal impurities that catalyze oxidation.[8]
Recommended Protocol: Deactivated Silica Gel Chromatography
To mitigate these issues, the reactivity of the stationary phase must be neutralized.
-
Prepare Deactivated Silica: Create a slurry of silica gel in your desired eluent system (e.g., a hexane/ethyl acetate mixture). Add 1-2% (v/v) of triethylamine (Et₃N) to the slurry and mix thoroughly. The triethylamine will neutralize the acidic sites on the silica surface.
-
Column Packing: Pack the column using this deactivated silica slurry.
-
Eluent: Ensure your mobile phase is also treated with a small amount of triethylamine (e.g., 0.1-0.5% v/v) to maintain the deactivated state of the column throughout the purification.
-
Loading and Elution: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM, then add silica to make a dry load) and perform the chromatography as quickly as possible.
Alternative Strategy: Purification via Bisulfite Adduct Formation
For aldehydes that are particularly sensitive, purification can be achieved by leveraging the reversible reaction with sodium bisulfite.[9][10]
-
Adduct Formation: Dissolve the crude product in a water-miscible solvent like THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid bisulfite adduct, which often precipitates.[9]
-
Isolation: Filter the mixture to isolate the solid adduct. Wash the solid with the organic solvent (THF) and then with a non-polar solvent like hexanes to remove non-aldehyde impurities.
-
Regeneration of Aldehyde: Suspend the isolated bisulfite adduct in a biphasic mixture of an organic solvent (e.g., DCM or ethyl acetate) and water. Add a base, such as saturated sodium bicarbonate or dilute NaOH, and stir until the solid dissolves. This reverses the reaction, releasing the pure aldehyde into the organic layer.[9][11]
-
Final Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified product.
dot
Caption: Recommended workup and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability parameters for this compound?
A1: The molecule is primarily sensitive to acid , strong bases , and oxidizing agents .
-
pH: Maintain solutions between pH 6 and 8 to prevent hydrolysis of the 2-chloro group.
-
Atmosphere: Handle and store the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible to minimize oxidation of the methylsulfanyl group.
-
Temperature: Keep the compound cool during workup and storage. For long-term storage, a freezer at -20°C is recommended.
Q2: Can I use a stronger base like sodium hydroxide for the initial neutralization?
A2: While dilute NaOH can be used, it must be added cautiously and with efficient cooling. A concentrated or localized excess of strong base can also promote hydrolysis of the C2-chloro group and potentially lead to other side reactions involving the aldehyde. Saturated sodium bicarbonate is a safer, self-buffering choice that minimizes the risk of the solution becoming too basic.[2]
Q3: My compound is an oil, but the literature reports it as a solid. What happened?
A3: This is a strong indication of impurity. The presence of the hydrolyzed quinolone byproduct or oxidized sulfoxide/sulfone derivatives can act as an impurity that disrupts the crystal lattice, resulting in an oil or waxy solid with a depressed melting point. Proper, non-degradative purification should yield the crystalline solid.
Q4: Are there any analytical techniques particularly suited for monitoring the stability of this compound?
A4: Yes, several techniques are highly effective:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction and purification. The oxidized (sulfoxide/sulfone) and hydrolyzed byproducts will have different Rf values (typically lower) than the desired product.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace-level decomposition products. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with a neutral buffer like ammonium acetate) is a good starting point.
-
¹H NMR Spectroscopy: Can be used to check the crude product and final purity. Look for the disappearance of the characteristic aldehyde proton signal (~10 ppm) or shifts in the aromatic protons, which would indicate a structural change. The formation of the sulfoxide will cause a downfield shift of the -SCH₃ protons (from ~2.5 ppm to ~2.8-3.0 ppm).
Q5: I am performing a subsequent reaction with the aldehyde. Should I use the crude material directly?
A5: It is highly recommended to purify the aldehyde before proceeding to the next step. Impurities from the Vilsmeier-Haack reaction (e.g., residual DMF, POCl₃ byproducts) and any decomposition products can interfere with subsequent transformations, leading to low yields and complex product mixtures.[12] The nucleophilic substitution of the 2-chloro group is a common follow-up reaction, and the presence of the hydrolyzed quinolone will lead to unwanted byproducts.[12][13]
References
- Wang, M.-F., et al. (2026). HCO₂H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
- Wang, M.-F., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- Wang, M.-F., et al. (2025). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Wang, M.-F., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. DOI:10.1039/D4NJ03878A.
- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem.
- University of Rochester, Department of Chemistry. Workup: Aldehydes.
- BenchChem. (2025). Minimizing the decomposition of sensitive aldehydes during regeneration. BenchChem.
- Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- El-Sayed, N. N. E., et al. (2018).
- Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development.
- Yang, Y. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. Auburn University Electronic Theses and Dissertations.
- Głowacka, J. E., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.
- Wagh, S. B., & Rindhe, S. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.
- Warren, J. J., & Mayer, J. M. (2010). Oxidation increases the strength of the methionine-aromatic interaction. Journal of the American Chemical Society.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
Introduction
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro group, a versatile aldehyde, and a modifiable methylsulfanyl moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including kinase inhibitors and novel fluorophores. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.
Route 1: The Vilsmeier-Haack Reaction: A Classic and Direct Approach
The Vilsmeier-Haack reaction is the most prevalent and direct method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides. This one-pot reaction accomplishes chlorination, formylation, and cyclization in a single synthetic operation.
Mechanistic Rationale
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a chlorinating agent, typically phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of an N-arylacetamide. A subsequent cascade of intramolecular cyclization and dehydration steps, facilitated by the reaction conditions, leads to the formation of the quinoline ring system. The chloro and formyl groups are introduced concurrently during this process. The presence of an electron-donating group, such as the methylsulfanyl group at the meta-position of the starting acetanilide, is known to facilitate the cyclization step.[1][2]
Experimental Protocol
Step 1: Synthesis of N-(3-(methylsulfanyl)phenyl)acetamide
A standard procedure for the acylation of anilines is employed.
-
To a stirred solution of 3-(methylsulfanyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).
-
The reaction is typically carried out at room temperature and is often complete within a few hours.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(3-(methylsulfanyl)phenyl)acetamide, which can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization to this compound
This protocol is adapted from the successful synthesis of the analogous 2-chloro-7-methylquinoline-3-carbaldehyde.[3]
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 7.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) under an inert atmosphere.
-
To this pre-formed reagent, add N-(3-(methylsulfanyl)phenyl)acetamide (1.0 eq).
-
The reaction mixture is then heated to approximately 80-90 °C for 12-16 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to afford pure this compound.[3]
Caption: Synthetic pathway for Route 1 via the Vilsmeier-Haack reaction.
Route 2: Oxidation of (2-Chloro-7-methylsulfanyl-quinolin-3-yl)methanol
This two-step approach involves the initial synthesis of the corresponding primary alcohol followed by its oxidation to the desired aldehyde. This route offers an alternative when the Vilsmeier-Haack reaction is not suitable or when the alcohol precursor is readily available.
Mechanistic Rationale
The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several modern oxidation protocols are well-suited for this transformation, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The reaction proceeds through an alkoxysulfonium ylide intermediate which undergoes an intramolecular elimination to yield the aldehyde.[1][2][3][4][5]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent. The reaction is mild, proceeds at room temperature, and offers a straightforward workup.[6][7][8][9]
Experimental Protocol
Step 1: Synthesis of (2-Chloro-7-methylsulfanyl-quinolin-3-yl)methanol
This precursor would typically be synthesized from a suitable quinoline derivative. For instance, reduction of a corresponding ester, 2-chloro-7-methylsulfanyl-quinoline-3-carboxylate, with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired alcohol.
Step 2: Oxidation to this compound
Method A: Swern Oxidation
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, maintaining the temperature below -65 °C.
-
After stirring for a short period, add a solution of (2-Chloro-7-methylsulfanyl-quinolin-3-yl)methanol (1.0 eq) in DCM dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of (2-Chloro-7-methylsulfanyl-quinolin-3-yl)methanol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC), typically within 1-3 hours.
-
Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Caption: Synthetic pathway for Route 2 via oxidation of the corresponding alcohol.
Route 3: Formylation of 2-Chloro-7-methylsulfanyl-quinoline via Lithiation
This route involves the deprotonation of a pre-formed 2-chloro-7-methylsulfanyl-quinoline at the 3-position using a strong base, followed by quenching the resulting organolithium species with a formylating agent.
Mechanistic Rationale
The presence of the chloro group and the quinoline nitrogen atom can influence the acidity of the ring protons. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[10][11][12][13][14] In the case of 2-chloroquinoline, the C-3 proton is the most acidic and can be selectively removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[15] The resulting 2-chloro-3-lithioquinoline is then trapped with an electrophile, in this case, a formylating agent such as DMF, to introduce the aldehyde group at the 3-position.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-7-methylsulfanyl-quinoline
This precursor would need to be synthesized, for example, through a cyclization reaction to form the 7-methylsulfanyl-quinolin-2-one, followed by chlorination with a reagent like POCl₃.
Step 2: Lithiation and Formylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To this LDA solution, add a solution of 2-chloro-7-methylsulfanyl-quinoline (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Caption: Synthetic pathway for Route 3 via lithiation and formylation.
Comparison of Synthetic Routes
| Feature | Route 1: Vilsmeier-Haack | Route 2: Oxidation | Route 3: Lithiation & Formylation |
| Starting Materials | Readily available anilines | Quinoline-3-methanol derivative | 2-Chloroquinoline derivative |
| Number of Steps | 1-2 (including precursor) | 2 (from a suitable precursor) | 2 (from a suitable precursor) |
| Reagents & Conditions | POCl₃, DMF, high temp. | Mild oxidants (DMP, Swern), low to RT | Strong base (LDA), low temp. (-78°C) |
| Yields | Generally good to moderate | Generally good to high | Variable, sensitive to conditions |
| Scalability | Well-established for scale-up | Can be challenging on a large scale | Difficult to scale due to low temp. |
| Substrate Scope | Good, tolerant of many functional groups | Dependent on alcohol synthesis | Sensitive to other acidic protons |
| Purification | Recrystallization often sufficient | Column chromatography usually required | Column chromatography required |
| Safety & Handling | POCl₃ is corrosive and moisture-sensitive | Swern: malodorous byproducts. DMP: potentially explosive | n-BuLi is pyrophoric, requires strict anhydrous conditions |
Conclusion and Recommendations
For the routine and large-scale synthesis of this compound, the Vilsmeier-Haack reaction (Route 1) stands out as the most efficient and cost-effective method. Its one-pot nature and the use of relatively inexpensive reagents make it highly attractive for industrial applications. The reaction is robust and generally provides good yields.
The oxidation of the corresponding alcohol (Route 2) is a viable alternative, particularly when the alcohol precursor is available or when the Vilsmeier-Haack reaction is incompatible with other functional groups in a more complex molecule. Both Swern and Dess-Martin oxidations are reliable methods that offer high yields under mild conditions, though they may be less economical for large-scale production.
The lithiation and formylation route (Route 3) offers a more specialized approach. While it provides a direct way to functionalize the C-3 position, the requirement for cryogenic temperatures and strictly anhydrous conditions makes it less practical for routine synthesis and difficult to scale up. This method is best suited for small-scale synthesis where the precursor is readily available and other methods have failed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the presence of other functional groups in the molecule.
References
-
Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1884-1888. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
-
Rohbogner, C. J., et al. (2011). Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. Organic Letters, 13(21), 5780-5783. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
ResearchGate. (n.d.). Directed ortho‐metalation and functionalization of various nitrogen... [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Organic Reaction Mechanisms. (n.d.). Formylation. [Link]
-
YouTube. (2023, November 21). Dess-Martin-Periodinane oxidation. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.7: Oxidation of Alcohols. [Link]
-
Mongin, F., et al. (2000). Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Tetrahedron Letters, 41(29), 5497-5500. [Link]
Sources
- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Quinoline Derivatives: Deconstructing 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a "Privileged" Structure
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure serves as a versatile scaffold found in numerous natural products, such as the antimalarial quinine, and a vast array of synthetic therapeutic agents.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This guide provides a comparative analysis of these activities, focusing on the structural features of a specific, intriguing derivative: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde .
While comprehensive biological data for this exact molecule is not yet prevalent in the literature, its structure contains three key functional groups whose individual and synergistic contributions to bioactivity can be understood by analyzing related compounds. This guide will deconstruct the molecule to explore the structure-activity relationships (SAR) that govern the efficacy of quinoline derivatives, offering a predictive framework for researchers in the field.
The Synthetic Keystone: 2-Chloroquinoline-3-carbaldehyde
The foundation of our target molecule and many others in its class is the 2-chloroquinoline-3-carbaldehyde core. This intermediate is most commonly synthesized via the Vilsmeier-Haack reaction , a formylation reaction that cyclizes substituted acetanilides in the presence of phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF).[1][4]
The power of this scaffold lies in its dual reactivity:
-
The 2-Chloro Group: This halogen acts as an excellent leaving group, making the C2 position susceptible to nucleophilic substitution. This allows for the straightforward introduction of various amines, alcohols, thiols, and heterocyclic moieties to build molecular diversity.
-
The 3-Carbaldehyde Group: The aldehyde is a versatile functional handle for creating derivatives such as Schiff bases (imines) and hydrazones through condensation reactions.[5] These modifications often lead to a significant enhancement of biological activity.[6]
Structure-Activity Relationship (SAR) Analysis: A Tripartite View
To predict the biological profile of this compound, we will analyze the influence of each key substituent.
The Influence of the 2-Chloro and 3-Carbaldehyde Moieties
The 2-chloro-3-carbaldehyde framework is a frequent starting point for potent bioactive compounds. The true potential is often unlocked when the aldehyde group is derivatized. For instance, converting the carbaldehyde to a hydrazone or Schiff base can dramatically increase anticancer or antimicrobial efficacy. Studies have shown that condensing 2-chloroquinoline-3-carbaldehyde with various hydrazides can produce compounds with significant activity against bacterial strains like E. coli and S. aureus.[5]
Similarly, in the realm of oncology, derivatives of this scaffold have demonstrated broad-spectrum antiproliferative activity against numerous cancer cell lines.[6][7] The formation of larger, more complex structures via the aldehyde group can enhance binding to biological targets like enzymes or DNA.
The Impact of Substitution at the 7-Position
The substitution pattern on the benzenoid ring of the quinoline system is a critical determinant of potency and selectivity. Research into structure-activity relationships has revealed that the 7-position is particularly influential. For example, the presence of large, bulky alkoxy groups at this position has been shown to be beneficial for antiproliferative activity.[8]
The Potential Role of the 7-Methylsulfanyl (-SMe) Group
The methylsulfanyl group is of particular interest. As a sulfur-containing substituent, it can significantly alter the electronic and lipophilic properties of the molecule compared to more common oxygen-based groups like methoxy (-OMe). While data on 7-methylsulfanyl quinolines is sparse, we can infer its potential effects:
-
Increased Lipophilicity: The -SMe group may increase the molecule's ability to cross cellular membranes compared to a hydroxyl or methoxy group.
-
Metabolic Handle: Sulfur atoms can be sites for metabolic oxidation (to sulfoxide and sulfone), which can modulate the compound's activity, solubility, and pharmacokinetic profile.
-
Target Interactions: The sulfur atom could engage in unique binding interactions with biological targets, such as metal chelation or hydrogen bonding, that are not possible with other functional groups.
While sulfur-containing compounds have shown mixed results in some studies, tellurium-based counterparts have exhibited significant antimicrobial and cytotoxic effects, suggesting that chalcogen-containing scaffolds are worthy of investigation.[9] The unique properties of the 7-methylsulfanyl group make this compound a compelling candidate for synthesis and biological evaluation.
Comparative Biological Activity: A Quantitative Overview
To contextualize the potential of our target molecule, it is essential to examine the measured activities of related quinoline derivatives.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest (often at the G2/M phase), induction of apoptosis, and interference with key signaling pathways.[10][11] The potency of these compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Notes |
|---|---|---|---|
| Doxorubicin (Reference) | HCT-116 (Colon) | 0.90 | Topoisomerase II Inhibitor |
| Quinoline-Hydrazone 15 [10] | SH-SY5Y (Neuroblastoma) | 3.1 | Induces G₁ Cell Cycle Arrest |
| Quinoline-Hydrazone 15 [10] | MCF-7 (Breast) | > 50 | Selective Activity |
| 7-alkoxy-4-aminoquinoline 10g [8] | Multiple Lines | < 1.0 | Triggers p53/Bax-dependent apoptosis |
| Benzotriazole-Quinoline 5e [12] | DAN-G (Pancreatic) | 1.23 | Cytostatic Effect |
| Benzotriazole-Quinoline 7a [12] | SISO (Cervical) | 2.50 | Selective Activity |
| Chloroquinoline-Sulfonamide 17 | MDA-MB231 (Breast) | 26.54 | PI3K Enzyme Inhibition (Docking) |
Note: The specific structures for numbered compounds can be found in the corresponding references.
Antimicrobial Activity
Quinolines represent a vital class of antimicrobial agents, with many derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[2] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives
| Compound/Derivative | S. aureus | E. coli | C. albicans | Notes |
|---|---|---|---|---|
| Ciprofloxacin (Reference) | ~1 | ~0.5 | N/A | DNA Gyrase Inhibitor |
| Amphotericin B (Reference) | N/A | N/A | ~1 | Antifungal |
| Schiff Base of 2-chloroquinoline [5] | - | 25-50 | - | Moderate activity |
| 2-Hetarylquinoline 9b [6] | Potent | - | - | More active than reference |
| 2-Hetarylquinoline 11c [6] | Potent | - | - | More active than reference |
Mechanisms of Action and Experimental Workflows
The diverse biological activities of quinolines stem from their ability to interact with multiple cellular targets. Understanding these mechanisms is crucial for rational drug design.
Key Cellular Targets and Pathways
-
DNA Intercalation & Topoisomerase Inhibition: The planar quinoline ring can insert itself between DNA base pairs, disrupting replication and transcription. Many quinoline-based drugs, like camptothecin derivatives, are potent inhibitors of topoisomerase enzymes.
-
Kinase Inhibition: Quinolines are effective scaffolds for designing inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer (e.g., PI3K, EGFR).
-
Tubulin Polymerization Inhibition: Some derivatives prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[11]
Below is a diagram illustrating a generalized workflow for the discovery and evaluation of novel quinoline derivatives.
Caption: High-level workflow for antimicrobial and anticancer drug discovery with quinoline derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized assays are paramount. Below are detailed protocols for fundamental in vitro evaluations.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of the test quinoline derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
4. MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
2. Plate Preparation (Serial Dilution):
-
Add 50 µL of sterile CAMHB to wells 2-12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test quinoline derivative in DMSO, then dilute it in CAMHB to four times the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
4. Reading and Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The quinoline scaffold is a remarkably fruitful starting point for the development of novel therapeutics. While the specific compound This compound remains a frontier for exploration, a detailed analysis of its constituent parts provides a strong rationale for its potential bioactivity.
The versatile 2-chloro-3-carbaldehyde core is a proven platform for generating potent anticancer and antimicrobial agents. The addition of a 7-methylsulfanyl group is predicted to modulate the compound's physicochemical properties in ways that could enhance cellular uptake and target engagement. Based on established SAR, derivatives of this molecule, particularly those formed via condensation reactions at the aldehyde position, represent highly promising candidates for synthesis and screening. Future research should focus on synthesizing this novel scaffold and its derivatives and subjecting them to the rigorous biological evaluations outlined in this guide. Such efforts will undoubtedly lead to a deeper understanding of quinoline chemistry and may uncover new lead compounds in the fight against cancer and infectious diseases.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Shawky, A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Iranian Chemical Society, 15(1), 199-212. [Link]
-
Joshi, S., & Mandewale, M. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Research Journal of Pharmacy and Technology, 10(9), 2959-2963. [Link]
-
Al-Juboori, A. M. H., & Al-Amiery, A. A. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1), 1-10. [Link]
-
Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646. [Link]
-
Carr, M., Knox, A. J. S., Lloyd, D. G., & Meegan, M. J. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
-
He, L., Zhang, H., Qiu, Y., & Cao, R. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 455–465. [Link]
-
Klingenstein, R., Lober, S., Korth, C., & Muller, W. E. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5300–5308. [Link]
-
Badwaik, H., Venkataraman, S., Thakur, D., Vinod, M., Raamamurthy, J., & Deshmukh, K. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3- Carbaldehyde Derivatives. Asian Journal of Research in Chemistry, 4(6), 893-895. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Smoleń, S., Gierczak, T., & Malarz, K. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(21), 3959. [Link]
-
Olawode, E. O., Arderne, C., & Sunassee, S. N. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572–1575. [Link]
-
Kuş, N., & Hĕmbĕz, M. (2022). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDE. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-536. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 258-301. [Link]
-
Campillo, N. E., Páez, J. A., & Galiano, S. (2025). Biological evaluation as antimalarial of two families of biscationic compounds featuring two different sulphur linkers. Bioorganic & Medicinal Chemistry Letters, 130241. [Link]
-
Abdel-Aal, M. T., El-Sayed, W. M., & Sasse, F. (2014). Sulfur, selenium and tellurium pseudopeptides: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 22(14), 3670–3681. [Link]
-
Ono, M., Watanabe, R., & Kawashima, H. (2019). Structure-Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. ACS Chemical Neuroscience, 10(1), 510–521. [Link]
-
Hamama, W. S., Zoorob, H. H., & El-Shaar, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
-
Lukbanova, E. A., Shevchenko, O. G., & Kit, Y. Y. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Research and Practical Medicine Journal, 8(3), 8-16. [Link]
-
Kumar, A., Cholia, P., & Kumar, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 26(5), 2829–2853. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 11(1), 1-13. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur, selenium and tellurium pseudopeptides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Quinoline derivatives, in particular, represent a privileged scaffold due to their wide-ranging biological activities.[1] This guide provides an in-depth spectroscopic analysis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a molecule of interest due to the combined electronic effects of its chloro, methylsulfanyl, and carbaldehyde substituents.
Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the spectral data anticipated for this molecule. This analysis will not only serve as a benchmark for researchers synthesizing this compound but will also be compared against the simpler, yet structurally related, 2-chloroquinoline-3-carbaldehyde to illuminate the specific spectral contributions of the 7-methylsulfanyl group. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for structural verification in this class of compounds.
The Strategic Importance of Multi-Modal Spectroscopic Analysis
The confirmation of a molecular structure, particularly one with multiple functional groups and a complex aromatic system, cannot be reliably achieved with a single analytical technique. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
The logical workflow for this analysis is as follows:
Caption: Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry (MS): The First Step in Identification
Expertise & Experience: Mass spectrometry provides the most direct evidence of the molecular weight and elemental composition of a new compound. For a molecule like this compound, the presence of both chlorine and sulfur, with their characteristic isotopic patterns, offers a powerful validation tool.
Expected Data & Interpretation:
The molecular formula for the target compound is C₁₁H₈ClNOS. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M+), owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted Mass Spectrometry Data
| Species | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Key Fragmentation Pathways |
| Molecular Ion [M]⁺ | 237 | 239 | Loss of functional groups from the molecular ion. |
| [M-CHO]⁺ | 208 | 210 | Loss of the formyl radical, a common fragmentation for aromatic aldehydes. |
| [M-Cl]⁺ | 202 | - | Loss of the chlorine radical. |
| [M-SCH₃]⁺ | 190 | 192 | Loss of the methylsulfanyl radical. |
The fragmentation of quinoline systems is well-documented and often involves the initial loss of substituents.[2][3][4] The loss of the formyl group (CHO) and the chlorine atom are expected primary fragmentation events. The stability of the quinoline ring system itself means that fragments corresponding to the core structure will be prominent.
Comparative Analysis: 2-Chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO) would have a molecular ion peak at m/z 191 (for ³⁵Cl) and an M+2 peak at 193.[5] The presence of the additional 46 mass units (for CH₂S) in our target molecule is the first key differentiator.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is invaluable for the rapid identification of key functional groups. For our target molecule, the most diagnostic absorbances will be from the aldehyde C=O and C-H stretches, the aromatic C=C and C-H bonds, and the C-Cl bond.
Expected Data & Interpretation:
The conjugation of the aldehyde to the quinoline ring system is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[6][7][8]
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aldehyde C-H | ~2850 and ~2750 | A pair of weak to medium bands, characteristic of an aldehyde C-H stretch.[6][9] |
| Carbonyl (C=O) | ~1705 - 1690 | Strong absorption, frequency lowered by conjugation to the aromatic ring.[7][8] |
| Aromatic C=C | ~1600 - 1450 | Multiple sharp bands of variable intensity, characteristic of the quinoline ring. |
| Aromatic C-H | ~3100 - 3000 | Weak to medium sharp bands. |
| C-Cl Stretch | ~800 - 700 | Medium to strong absorption in the fingerprint region. |
| C-S Stretch | ~700 - 600 | Weak to medium absorption. |
Comparative Analysis: The IR spectrum of 2-chloroquinoline-3-carbaldehyde would be very similar in the aldehyde and aromatic regions.[5] The key distinguishing feature for this compound would be the presence of the C-S stretching vibration and the bands associated with the methyl group's C-H stretching and bending, although these can sometimes be masked by other signals in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecular structure, revealing the chemical environment of each proton and carbon atom and how they are connected. The substitution pattern on the quinoline ring creates a unique set of chemical shifts and coupling constants that act as a definitive fingerprint.
¹H NMR Spectroscopy
Expected Data & Interpretation:
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro and aldehyde groups and the electron-donating methylsulfanyl group.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Key Influences |
| -CHO | 10.5 - 10.8 | Singlet (s) | Highly deshielded by the carbonyl group.[10] |
| H-4 | 8.6 - 8.9 | Singlet (s) | Deshielded by the adjacent nitrogen and chloro group. |
| H-5 | 7.9 - 8.1 | Doublet (d) | Influenced by the fused aromatic ring. |
| H-8 | 7.6 - 7.8 | Singlet-like or narrow doublet | Adjacent to the methylsulfanyl group. |
| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | Coupled to H-5. |
| -SCH₃ | 2.5 - 2.8 | Singlet (s) | Typical chemical shift for a methyl group attached to sulfur. |
Note: These are estimated values based on known substituent effects on quinoline systems.[11][12]
Comparative Analysis: In the absence of the 7-methylsulfanyl group, the H-7 proton in 2-chloroquinoline-3-carbaldehyde would appear as a multiplet in the aromatic region, and the signals for H-5, H-6, and H-8 would be shifted. The most obvious difference is the absence of the sharp singlet for the -SCH₃ group at ~2.6 ppm in the spectrum of the comparative compound.
¹³C NMR Spectroscopy
Expected Data & Interpretation:
The carbon of the aldehyde group will be the most downfield signal. The carbons of the quinoline ring will have distinct chemical shifts based on their proximity to the heteroatom and the various substituents.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) | Key Influences |
| C=O | 189 - 192 | Carbonyl carbon, highly deshielded.[10] |
| C-2 | ~152 | Attached to both nitrogen and chlorine. |
| C-7 | ~145 | Attached to the electron-donating sulfur atom. |
| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |
| C-4 | ~140 | Deshielded by nitrogen and adjacent to the aldehyde. |
| C-3 | ~130 | Attached to the aldehyde group. |
| C-5, C-6, C-8, C-4a | 120 - 135 | Aromatic carbons with shifts determined by their position. |
| -SCH₃ | ~15 | Typical chemical shift for a methyl group attached to sulfur. |
Note: These are estimated values. Full 2D NMR experiments (like HSQC and HMBC) would be required for unambiguous assignment.
Comparative Analysis: The ¹³C NMR spectrum of 2-chloroquinoline-3-carbaldehyde would lack the signal for the -SCH₃ carbon around 15 ppm. Furthermore, the chemical shift of C-7 would be significantly different, appearing more upfield without the direct attachment of the sulfur atom. The shifts of the surrounding carbons (C-6, C-8) would also be altered, providing a clear comparative footprint.
Experimental Protocols
Trustworthiness: The following are generalized but standard protocols for obtaining high-quality spectroscopic data for this class of compounds.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
IR (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
MS (Electron Ionization): Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
Instrumentation Parameters
-
NMR: Bruker Avance 400 MHz spectrometer (or equivalent). ¹H NMR spectra acquired with a 30° pulse angle, 8 scans, and a relaxation delay of 1s. ¹³C NMR spectra acquired using a proton-decoupled sequence, 1024 scans, and a relaxation delay of 2s.
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent). Spectra recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent). Electron ionization at 70 eV. Mass range scanned from m/z 40 to 400.
Conclusion and Forward Outlook
The structural confirmation of this compound is robustly achieved through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, with the isotopic pattern of chlorine serving as a key validation point. Infrared spectroscopy provides immediate evidence of the core functional groups, particularly the conjugated aldehyde. Finally, ¹H and ¹³C NMR offer a detailed map of the proton and carbon frameworks, with the chemical shifts of the -SCH₃ group and the protons of the substituted ring providing an unambiguous structural fingerprint.
By comparing this data to the expected spectra of 2-chloroquinoline-3-carbaldehyde, the specific contributions of the 7-methylsulfanyl group are clearly delineated. This guide provides a comprehensive and scientifically grounded framework for researchers, enabling confident and accurate structural characterization of this and related quinoline derivatives.
References
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497. [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Thomson Learning. [Link]
-
Sathyadevi, P., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1224, 129038. [Link]
-
Patel, R. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 197-241. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. [Link]
-
Beck, A. (2011). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington. [Link]
-
Al-Ostath, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 737-756. [Link]
-
Yakaiah, P., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
-
Apaydin, C., & Uslu, H. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. tsijournals.com [tsijournals.com]
- 12. repository.uncw.edu [repository.uncw.edu]
A Comparative Guide to Purity Validation of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde: An Orthogonal Approach
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde: X-ray Crystallography in Focus
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, objective comparison of X-ray crystallography with other prominent analytical techniques for the structural elucidation of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a quinoline derivative of significant interest. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Understanding their exact atomic arrangement is crucial for deciphering structure-activity relationships (SAR) and guiding rational drug design.[3]
While a specific crystal structure for this compound is not publicly available as of this writing, this guide will leverage the detailed crystallographic data of the closely related compound, 2-Chloro-7-methylquinoline-3-carbaldehyde , as a case study. This allows for a robust, data-driven comparison of analytical methodologies.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for obtaining a molecule's solid-state structure, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[4][5] The process, from crystal growth to final structure refinement, is a self-validating system that, when successful, leaves little room for structural ambiguity.
Experimental Protocol: A Pathway to Atomic Resolution
The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound.
Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde:
A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6][7]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at 0-5 °C to generate the Vilsmeier reagent.
-
Reaction with Acetanilide: N-(3-methylphenyl)acetamide is then introduced to the Vilsmeier reagent.
-
Cyclization and Hydrolysis: The mixture is heated, promoting cyclization to form the quinoline ring system. Subsequent pouring onto ice and water results in the hydrolysis and precipitation of the crude product.[6]
-
Purification: The crude product is purified by recrystallization, typically from a mixture of petroleum ether and ethyl acetate, to yield single crystals suitable for X-ray diffraction.[6]
X-ray Diffraction Data Collection and Structure Refinement:
A suitable single crystal is mounted on a diffractometer. High-intensity X-rays, often from a synchrotron source, are diffracted by the crystal's repeating lattice of molecules.[5] The resulting diffraction pattern is collected and processed to determine the electron density map of the molecule, from which the final crystal structure is solved and refined.
The workflow for X-ray crystallography is a sequential and logical process, as illustrated below.
Case Study: Crystallographic Data of 2-Chloro-7-methylquinoline-3-carbaldehyde
The crystallographic data for 2-Chloro-7-methylquinoline-3-carbaldehyde provides a clear picture of its molecular geometry.[6]
| Parameter | 2-Chloro-7-methylquinoline-3-carbaldehyde[6] |
| Chemical Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.458 (3) |
| b (Å) | 3.9382 (8) |
| c (Å) | 16.923 (3) |
| β (°) | 112.854 (3) |
| Volume (ų) | 949.3 (3) |
| Z | 4 |
| R-factor | 0.078 |
The data reveals a planar quinoline ring system, with the formyl group slightly twisted out of the plane.[6] This level of detail is instrumental for understanding intermolecular interactions in the solid state and for validating computational models.
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography is powerful, it is not always feasible or may not provide all the desired information. Other techniques offer alternative or complementary insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and chemical environment of atoms in a molecule, primarily in solution.[8][9]
Key Advantages over X-ray Crystallography:
-
Solution-State Analysis: NMR provides data on the molecule's structure and dynamics in a solution, which can be more biologically relevant than the static solid-state structure.[10]
-
No Crystallization Required: This is a significant advantage for molecules that are difficult to crystallize.[4]
-
Dynamic Information: NMR can reveal information about conformational changes and flexibility.[10]
Experimental Protocol for NMR:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
-
Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to piece together the molecular structure.[11][12]
For this compound, ¹H NMR would reveal the number and environment of the aromatic protons, the aldehyde proton, and the methylsulfanyl protons. ¹³C NMR would identify the carbon skeleton, and 2D NMR experiments would establish the connectivity between atoms.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation patterns.[13][14]
Key Advantages and Applications:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
-
Structural Information from Fragmentation: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.[15]
-
Coupling with Chromatography: Techniques like LC-MS allow for the analysis of complex mixtures.[16]
Experimental Protocol for LC-MS:
-
Sample Introduction: The sample is dissolved and injected into a liquid chromatograph for separation.
-
Ionization: The separated components are introduced into the mass spectrometer and ionized (e.g., by electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.
For our target molecule, MS would confirm the molecular formula (C₁₁H₈ClNOS) and its fragmentation could reveal the loss of characteristic groups like the chloro, formyl, or methylsulfanyl moieties.
Computational Chemistry
Quantum chemical calculations and computational modeling serve as powerful predictive and complementary tools.[1][17] Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies, and electronic properties.[18][19]
Key Roles in Structural Elucidation:
-
Structure Prediction: Can provide a theoretical model of the molecule's structure, which can be compared with experimental data.
-
Interpretation of Spectra: Calculated NMR chemical shifts or vibrational frequencies can aid in the interpretation of experimental spectra.
-
Understanding Reactivity: Computational models can provide insights into a molecule's reactivity and potential interaction with biological targets.[3]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific research question and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In silico |
| Primary Information | 3D atomic coordinates, bond lengths/angles | Atomic connectivity, chemical environment | Molecular weight, elemental formula, fragmentation | Predicted 3D structure, electronic properties |
| Key Advantage | Unambiguous 3D structure[4] | No need for crystals, solution dynamics[10] | High sensitivity, molecular formula | Predictive power, mechanistic insights[1] |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules, less precise for 3D structure | Indirect structural information | Theoretical, requires experimental validation |
The decision-making process for selecting the appropriate structural elucidation technique can be visualized as follows:
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a high-resolution, unambiguous three-dimensional structure that is invaluable for drug design and materials science. However, the path to obtaining suitable crystals can be challenging. In such cases, a combination of NMR spectroscopy and mass spectrometry, supported by computational modeling, provides a powerful and comprehensive alternative for elucidating the molecular structure in solution. Each technique offers unique advantages, and their synergistic use often leads to the most complete understanding of a molecule's chemical nature.
References
- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide - Benchchem.
- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (2024). Peak Proteins.
- Comparison of NMR and X-ray crystallography. Unknown Source.
-
Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]
- Computed values for prediction parameters of quinoline - ResearchGate. (2025). ResearchGate.
- Mallik, R. Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (2024). Creative Biostructure.
- Mass spectrometry of heterocyclic compounds - Semantic Scholar. Semantic Scholar.
- Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols - Benchchem. (2025). Benchchem.
- El-Azab, I. H., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(3), 102983.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020). National Institutes of Health.
- Structure determination techniques - X-ray and NMR. Unknown Source.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (2022). MDPI.
- Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives - Der Pharma Chemica. (2015). Der Pharma Chemica.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (2024). MDPI.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023). YouTube.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (2023). MDPI.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- 2-Chloro-8-methylquinoline-3-carbaldehyde - PMC - NIH. National Institutes of Health.
- (PDF) 2-Chloroquinoline-3-carbaldehyde - ResearchGate. (2025). ResearchGate.
- (PDF) 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde - ResearchGate. (2025). ResearchGate.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (2016). International Journal of Chemical Studies.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (2025). ResearchGate.
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide - Benchchem. Benchchem.
- The Largest Curated Crystal Structure Database - CCDC. CCDC.
- Search - Access Structures - CCDC. CCDC.
- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (2021). Journal of Materials and Electronic Devices, 4, 15-23.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. whatislife.com [whatislife.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]
- 13. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.ca]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. article.sapub.org [article.sapub.org]
- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 19. dergi-fytronix.com [dergi-fytronix.com]
comparing the antibacterial spectrum of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde with known antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of antibiotic resistance is paramount. Quinoline derivatives have long been a focal point of this research, with fluoroquinolones being a prominent class of antibiotics in clinical use.[1][2] This guide provides a comparative analysis of the potential antibacterial spectrum of a novel quinoline derivative, 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, against a panel of established antibiotics.
The core structure of quinoline has proven to be a versatile scaffold for the development of potent antibacterial agents.[3][4] These compounds typically exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death.[2][5][6][7] The continuous exploration of new quinoline derivatives is driven by the need to overcome existing resistance mechanisms and to potentially broaden the spectrum of activity.[2][7]
This guide will delve into the standardized methodologies for assessing the antibacterial spectrum of a new chemical entity, present a hypothetical antibacterial profile for this compound, and compare this profile with that of widely used antibiotics.
Methodology for Determining Antibacterial Spectrum
To ensure the accuracy and reproducibility of antibacterial susceptibility testing, standardized protocols are essential. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide globally recognized guidelines for these assays.[8][9] The primary methods used are broth microdilution and disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[10][11]
Experimental Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A series of twofold serial dilutions of the compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., from the American Type Culture Collection - ATCC) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
A visual representation of the experimental workflow is provided below:
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.
Experimental Protocol:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.
-
Disk Application: A paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution assay.
-
Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. The size of this zone is proportional to the susceptibility of the organism to the compound.
Comparative Antibacterial Spectrum
For the purpose of this guide, we will present hypothetical MIC data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data will be compared with the known activity of common antibiotics.
Disclaimer: The following MIC values for this compound are hypothetical and for illustrative purposes only. Actual experimental data would be required to confirm its antibacterial spectrum.
| Microorganism | Gram Stain | This compound (Hypothetical MIC, µg/mL) | Ciprofloxacin (Known MIC Range, µg/mL) | Penicillin (Known MIC Range, µg/mL) | Azithromycin (Known MIC Range, µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 4 | 0.25 - 1 | 0.015 - 0.12 (susceptible strains) | 0.5 - 2 |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 | 1 - 4 | >16 (often resistant) | 2 - 8 |
| Escherichia coli (ATCC 25922) | Negative | 8 | ≤ 0.008 - 0.125 | >32 (resistant) | >16 (often resistant) |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | 0.25 - 1 | >128 (resistant) | >256 (resistant) |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 16 | 0.015 - 0.125 | >64 (resistant) | >16 (often resistant) |
Discussion and Mechanistic Insights
Based on the hypothetical data, this compound demonstrates potential broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[][13][14] However, its potency appears to be lower than that of ciprofloxacin, a second-generation fluoroquinolone.[1]
The proposed mechanism of action for quinoline derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5][7]
The comparative antibiotics have distinct mechanisms of action:
-
Ciprofloxacin: As a fluoroquinolone, it shares the same mechanism of targeting DNA gyrase and topoisomerase IV.[1][5][6]
-
Penicillin: A β-lactam antibiotic, it inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.
-
Azithromycin: A macrolide antibiotic, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
The structural modifications on the quinoline ring, such as the chloro, methylsulfanyl, and carbaldehyde groups in the target compound, can significantly influence its antibacterial activity and spectrum.[15][16] For instance, the C7 substituent is known to play a crucial role in the activity of quinolones.[5][7]
Conclusion and Future Directions
While the hypothetical data suggests that this compound may possess broad-spectrum antibacterial properties, further experimental validation is imperative. Future studies should focus on:
-
Comprehensive MIC and MBC Testing: Determining the minimum inhibitory and bactericidal concentrations against a wider panel of clinical isolates, including multidrug-resistant strains.[17][18]
-
Mechanism of Action Studies: Confirming the molecular target of the compound through assays such as DNA gyrase and topoisomerase IV inhibition assays.
-
Toxicity and Pharmacokinetic Profiling: Evaluating the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.
The exploration of novel quinoline derivatives like this compound remains a promising strategy in the ongoing battle against bacterial infections. A thorough understanding of their structure-activity relationships and mechanisms of action will be key to developing the next generation of effective antimicrobial agents.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Quinolone antibiotic. (2024). In Wikipedia.
- Vila, J., & Domagala, J. (2009). Mechanism of action of and resistance to quinolones. Spanish Journal of Chemotherapy, 22(Suppl. 1), 12-16.
- Bambeke, F., Michot, J.-M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256–280.
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activity of new 2-substituted-thio-quinoline-3-carbonitrile derivatives.
- Musiol, R., Jampilek, J., Buchta, V., Silva, L., & Niedbala, H. (2006). Synthesis and antimicrobial properties of new 2-substituted-4-alkoxyquinoline-3-carbonitriles. Bioorganic & Medicinal Chemistry, 14(10), 3592–3598.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Homepage. Retrieved from [Link]
- Broad-spectrum antibiotic. (2024). In Wikipedia.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Homepage. Retrieved from [Link]
-
Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. Retrieved from [Link]
- Antimicrobial spectrum. (2024). In Wikipedia.
-
Biology LibreTexts. (2023). 7.1.4: Spectrum of Antimicrobial Activity. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187.
- Al-Omar, M. A. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(1), 10-25.
- Asif, M. (2017). A review on the synthesis and antimicrobial potential of quinoline-3-carbaldehyde and its derivatives. European Journal of Medicinal Chemistry, 126, 981-998.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7954-7981.
- Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. E-Journal of Chemistry, 8(2), 892-896.
- Kumar, A., Kumar, R., Sharma, G., & Singh, R. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2154-2165.
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2011). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Medicinal Chemistry Research, 20(8), 1216-1224.
- ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Al-Saleh, B., Abdel-khalik, M. M., & El-Nagdi, M. H. (2006). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Bioorganic & Medicinal Chemistry, 14(12), 4239-4246.
- Fun, H.-K., Ooi, C. W., & Yaacob, M. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2537.
- El-Behery, M., & El-Twigry, H. (2007). Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. Molecules, 12(4), 844-858.
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apjhs.com [apjhs.com]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. woah.org [woah.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
cross-reactivity profiling of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde based compounds
An Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde Based Compounds
Introduction: The Double-Edged Sword of Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. The quinoline scaffold, a privileged heterocyclic system, has proven to be a remarkably versatile framework for designing potent kinase inhibitors.[1][2] Derivatives of this core are at the heart of therapies targeting aberrant signaling pathways that drive tumor progression.[2][3] However, the high degree of structural conservation among the ATP-binding sites of the ~500 kinases in the human kinome presents a formidable challenge: ensuring target selectivity.
An investigational compound binding to unintended kinases or other protein targets can lead to unexpected toxicities or adverse drug reactions (ADRs), which are a primary cause of clinical trial failures.[4][5] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory checkbox but a fundamental component of building a robust safety and efficacy profile for any new chemical entity. Recognizing these off-target interactions early allows for better-informed decisions, mitigating risk and optimizing candidates to maximize therapeutic windows.[5][6]
This guide provides a comparative analysis of essential strategies for profiling the cross-reactivity of a novel series of putative kinase inhibitors based on the This compound scaffold. From the perspective of a senior application scientist, we will explore the causality behind experimental choices, compare leading methodologies, and present an integrated workflow for building a comprehensive selectivity profile.
The Quinoline-3-Carbaldehyde Scaffold: A Promising Starting Point
The 2-chloroquinoline-3-carbaldehyde core is a highly reactive and versatile synthetic intermediate, enabling the rapid generation of diverse compound libraries.[1][7][8] Research into related structures has demonstrated significant potential for kinase inhibition. For instance, various 3-substituted quinoline derivatives have shown potent activity against receptor tyrosine kinases like PDGF-RTK[9], while quinoline-3-carboxamides have been developed as inhibitors of the critical DNA damage response kinase, ATM.[10][11]
For the purpose of this guide, we will consider a hypothetical series of compounds derived from our core scaffold, designed to inhibit a primary oncology target (e.g., a receptor tyrosine kinase). Our goal is to differentiate these compounds not just by their on-target potency, but by their off-target liability.
-
Compound A (Lead Candidate): The parent compound with high on-target potency.
-
Compound B (Analog 1): A structural modification designed to improve potency.
-
Compound C (Analog 2): A structural modification designed to improve selectivity.
Our task is to design and execute a profiling strategy that validates these design hypotheses.
Pillar 1: Broad-Panel Biochemical Profiling — Mapping the Kinome Footprint
The logical first step in understanding a new inhibitor's selectivity is to screen it against a large, representative panel of purified kinases. This provides an unbiased "fingerprint" of the compound's activity across the kinome.
Rationale and Experimental Choice
The most efficient strategy is a two-tiered approach.[12] First, compounds are screened at a single, relatively high concentration (e.g., 1 µM) against the largest available panel (some vendors offer over 400 kinases).[12] This quickly identifies any potential off-target interactions. Any "hits"—kinases showing significant inhibition (e.g., >70%)—are then subjected to a second tier of testing, where full 10-point dose-response curves are generated to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[13]
Comparison of Assay Platforms:
-
Radiometric Assays: The historical gold standard, they measure the incorporation of radiolabeled phosphate (³²P or ³³P) onto a substrate. They are robust and less prone to compound interference but involve handling radioactive materials.
-
Luminescence/Fluorescence-Based Assays: These are the dominant high-throughput formats. Technologies like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced. They are highly sensitive, scalable, and avoid radioactivity, making them ideal for large-scale profiling.
Data Presentation: Single-Point Inhibition Screen
The initial screen provides a panoramic view of selectivity. Below is a hypothetical dataset for our quinoline-based compounds tested at 1 µM against a small, representative panel of kinases.
| Kinase Target | Kinase Family | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Compound C (% Inhibition @ 1µM) |
| Primary Target | Tyrosine Kinase | 98% | 99% | 95% |
| SRC | Tyrosine Kinase | 85% | 92% | 45% |
| ABL1 | Tyrosine Kinase | 78% | 88% | 30% |
| LCK | Tyrosine Kinase | 65% | 75% | 15% |
| CDK2 | CMGC | 12% | 15% | 8% |
| GSK3B | CMGC | 25% | 30% | 18% |
| PIM1 | CAMK | 55% | 68% | 22% |
| ROCK1 | AGC | 10% | 12% | 5% |
Interpretation: This initial data suggests that while Compound B may be slightly more potent against the primary target, it shows significant off-target activity against other tyrosine kinases (SRC, ABL1) and the CAMK-family kinase PIM1. Compound C, while slightly less potent on-target, appears markedly more selective, with significantly reduced inhibition of SRC, ABL1, and PIM1. This makes it a more promising candidate from a safety perspective.
Pillar 2: Safety Pharmacology Profiling — Beyond the Kinome
Kinases are not the only source of off-target-driven toxicity. Interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are responsible for a large percentage of ADRs.[14] Safety pharmacology panels are curated collections of in vitro assays designed to detect these liabilities early.[14][15]
Rationale and Experimental Choice
Commercial providers (e.g., Eurofins Discovery, WuXi AppTec, Reaction Biology) offer tiered panels.[16][17] A common strategy is to use a primary panel of ~44-47 targets that are statistically linked to the most frequent and severe ADRs.[14][17] This cost-effective approach is used early in discovery to flag high-risk compounds.[14] A key target in these panels is the hERG potassium ion channel, as inhibition can lead to life-threatening cardiac arrhythmias.
Data Presentation: Core Safety Panel Results
Based on the promising profile of Compound C, it would be prioritized for screening against a core safety panel.
| Target | Target Class | Compound C (% Inhibition @ 10µM) | Known Clinical Side Effect |
| hERG | Ion Channel | 8% | Cardiac Arrhythmia |
| M1 (Muscarinic) | GPCR | 15% | Dry Mouth, Blurred Vision |
| H1 (Histamine) | GPCR | 5% | Sedation |
| 5-HT2B | GPCR | 12% | Cardiac Valvulopathy |
| Nav1.5 | Ion Channel | 22% | Cardiac Conduction Issues |
| L-type Ca2+ Channel | Ion Channel | 18% | Hypotension |
Interpretation: Compound C shows minimal activity (<30% inhibition) against this panel of high-risk targets at a high concentration (10 µM). This clean profile significantly increases confidence in its downstream developability.
Pillar 3: In Silico Profiling — A Predictive First Pass
Computational, or in silico, methods offer a powerful, resource-efficient way to predict potential off-target interactions before a compound is even synthesized or screened.[18][19] These approaches complement experimental profiling by broadening the search space and helping to prioritize which compounds to advance.[20]
Comparison of Methodologies
-
Ligand-Based Approaches: These methods use the chemical structure of the compound to search databases of known ligands, predicting targets based on the principle that structurally similar molecules often have similar biological activities.
-
Structure-Based Approaches: If a 3D crystal structure of a potential off-target is available, molecular docking can be used to computationally predict whether the compound is likely to bind and with what affinity. This can provide a structural rationale for potential cross-reactivity.[21]
These computational tools are best used as hypothesis-generating engines to guide experimental design, for instance, by suggesting specific kinases to include in a custom screening panel.[18]
An Integrated Cross-Reactivity Profiling Workflow
To maximize efficiency and build a comprehensive data package, these pillars should be integrated into a logical workflow. The goal is to make informed, go/no-go decisions at each stage, enriching for compounds with the best overall profile.
Caption: Integrated workflow for cross-reactivity profiling.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method for determining the inhibitory activity of test compounds against a protein kinase.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase in reaction buffer.
-
Prepare a solution of the specific peptide substrate and ATP in reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute test compounds (Compounds A, B, C) in 100% DMSO to create a 10-point concentration gradient. Then, dilute these stocks into the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate. Include wells with vehicle (DMSO) for "no inhibition" controls and wells with no enzyme for background controls.
-
Initiate the reaction by adding 10 µL of the kinase/substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the "no inhibition" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Comprehensive cross-reactivity profiling is an indispensable pillar of modern drug discovery. For a promising chemical class like the this compound scaffold, a multi-pronged approach is essential. By integrating predictive in silico methods with broad biochemical kinome screening and targeted safety pharmacology panels, researchers can build a deep understanding of a compound's selectivity. This tiered, data-driven workflow allows for the early identification and deprioritization of promiscuous compounds while focusing resources on those candidates, like our hypothetical Compound C, that possess a clean off-target profile, ultimately increasing the probability of clinical success.
References
-
Predictive in silico off-target profiling in drug discovery. (n.d.). PubMed. [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). PMC. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2017). Bioinformatics, Oxford Academic. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (2006). Semantic Scholar. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
SpectrumScreen Binding Panel for Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]
-
Using secondary pharmacology panels to predict clinical safety risks. (2023). Eurofins Scientific. [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate. [Link]
-
A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1994). PubMed. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). Preprints.org. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). PubMed. [Link]
-
DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDE. (2021). TRDizin. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. [Link]
-
(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. [Link]
-
(PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2012). ResearchGate. [Link]
-
2-Chloro-7-methylquinoline-3-carbaldehyde. (2009). PMC. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that innovation in drug development is intrinsically linked to rigorous safety and environmental stewardship. The compound 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a functionalized quinoline derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] However, its halogenated and sulfur-containing structure necessitates a meticulous and compliant approach to waste management. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the Compound
The quinoline moiety itself is a heterocyclic aromatic compound with recognized biological activity and potential for environmental persistence if not properly degraded.[5][6] The presence of a chlorine atom classifies this compound as a halogenated organic compound , which requires specific disposal pathways.[7][8]
Based on data from closely related compounds, the following hazard profile should be assumed:
| Hazard Classification | GHS Hazard Statement (H-code) | Precautionary Statement (P-code) Examples | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [4][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [9][10] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233 | [4][10] |
Causality: The chloro- and aldehyde-substituted quinoline structure is reactive and can cause irritation upon contact with skin, eyes, and mucous membranes. Ingestion can lead to systemic toxicity. Therefore, handling this compound requires appropriate personal protective equipment (PPE) at all times.[10]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its strict segregation as halogenated hazardous waste .[7][8]
Why is this critical?
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate separate disposal streams for halogenated and non-halogenated organic compounds.[11][12]
-
Disposal Method: Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[3] Mixing it with non-halogenated waste contaminates the entire volume, forcing the more complex and costly disposal method on the entire batch.[13]
-
Safety: Improper mixing can lead to unforeseen chemical reactions.
Therefore, under no circumstances should this compound or materials contaminated with it be mixed with non-halogenated solvent waste.[7]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final collection by trained professionals. In-house chemical neutralization of this compound is not recommended due to the potential for hazardous reactions and the difficulty in verifying complete destruction.[14]
-
Identify All Waste Streams:
-
Neat (Unused) Compound: The original solid compound.
-
Contaminated Solutions: Any solvents (e.g., DCM, Chloroform, Ethyl Acetate) in which the compound was dissolved.
-
Contaminated Labware: Glassware, pipette tips, gloves, weigh boats, and TLC plates that have come into contact with the compound.
-
-
Prepare Designated Waste Containers:
-
Obtain separate, clearly labeled hazardous waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."[7]
-
Ensure containers are made of compatible material (e.g., polyethylene for liquids, a labeled bag or drum for solids) and have secure, tight-fitting lids.[15][16] Using the original, empty product container is often a good choice if it's in good condition.[15]
-
-
Segregate and Collect Waste:
-
Solid Waste: Place unused compound and grossly contaminated solids (like silica gel from chromatography) directly into the "Halogenated Organic Solids" container.
-
Liquid Waste: Pour all solutions containing the compound into the "Halogenated Organic Liquids" container.
-
Contaminated Labware:
-
Rinsing: Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The resulting rinsate is also hazardous and must be added to the "Halogenated Organic Liquids" container.[17]
-
Disposal: After rinsing, empty glassware can be cleaned for reuse. Disposable items like gloves and pipette tips should be placed in the "Halogenated Organic Solids" container.
-
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[8][16]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including "this compound" and any solvents, with estimated percentages.[7][15] Do not use abbreviations or chemical formulas.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste containers in a designated SAA, which must be at or near the point of generation.[15][16]
-
The SAA should be a secondary containment bin or tray to catch any potential leaks.
-
Keep waste containers closed at all times except when adding waste.[7][15] Evaporation in a fume hood is not a permissible disposal method.[15][17]
-
Segregate the halogenated waste containers from other incompatible waste types, such as acids, bases, and oxidizers.[15][18]
-
-
Request Pickup:
-
Once a container is full or has been in the SAA for an extended period (not to exceed institutional or regulatory limits, often one year for partially filled containers), arrange for pickup by your institution's EH&S or a licensed hazardous waste contractor.[15][16][17]
-
Do not transport the waste yourself.[17]
-
-
Professional Treatment:
Disposal Workflow Diagram
Caption: Decision workflow for handling waste from point of generation to final disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
| Incident | First Aid / Spill Response Procedure | Source |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][4][19] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention. | [3][4][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention. If not breathing, give artificial respiration. | [3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][19] |
| Small Spill | Wearing appropriate PPE (lab coat, safety goggles, gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and dispose of it as "Halogenated Organic Solids" waste. | [3][8] |
| Large Spill | Evacuate the immediate area. Alert colleagues and notify your institution's emergency response or EH&S department. Prevent the spill from entering drains. | [3][7] |
By adhering to this structured disposal plan, researchers can handle this compound responsibly, ensuring a safe laboratory environment and compliance with all environmental regulations.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Capot Chemical. (2026, January 9). MSDS of 2-Chloro-7-methoxy-quinoline-3-carbaldehyde. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Retrieved from [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(14), 1696-1729.
- Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.
- Bayoumi, W. A., & El-Gamal, K. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 269-289.
- Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of the Indian Chemical Society, 98(9), 100127.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Aly, A. A., & Brown, A. B. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(1), 4-26.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2025, November 3). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Journal of Molecular Structure. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2015, December 15). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]
-
PubMed. (2024, December 19). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
NOP-Verbund. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
NYC.gov. (n.d.). New York City Department of Environmental Protection Community Right-to-Know: List of Hazardous Substances. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. acs.org [acs.org]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. vumc.org [vumc.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. 2-CHLORO-7-FLUOROQUINOLINE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
